10α-Hydroxyepigambogic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(Z)-4-[(1R,2R,8R,17R,19S)-12-hydroxy-8,21,21-trimethyl-5-(3-methylbut-2-enyl)-8-(4-methylpent-3-enyl)-14,18-dioxo-3,7,20-trioxahexacyclo[15.4.1.02,15.02,19.04,13.06,11]docosa-4(13),5,9,11,15-pentaen-19-yl]-2-methylbut-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H44O8/c1-20(2)10-9-15-36(8)16-14-24-29(39)28-30(40)26-18-23-19-27-35(6,7)46-37(33(23)41,17-13-22(5)34(42)43)38(26,27)45-32(28)25(31(24)44-36)12-11-21(3)4/h10-11,13-14,16,18,23,27,39H,9,12,15,17,19H2,1-8H3,(H,42,43)/b22-13-/t23-,27+,36+,37+,38-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEZHEQNLKAOMCA-KDFVBPPASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC1(C=CC2=C(C3=C(C(=C2O1)CC=C(C)C)OC45C6CC(C=C4C3=O)C(=O)C5(OC6(C)C)CC=C(C)C(=O)O)O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC[C@@]1(C=CC2=C(C3=C(C(=C2O1)CC=C(C)C)O[C@]45[C@@H]6C[C@H](C=C4C3=O)C(=O)[C@]5(OC6(C)C)C/C=C(/C)\C(=O)O)O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H44O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
628.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Unveiling 10α-Hydroxyepigambogic Acid: A Technical Guide to its Discovery and Isolation
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive technical overview of the discovery and isolation of 10α-Hydroxyepigambogic acid, a novel natural product with potential applications in tumor research.[1] Sourced from the resin of Garcinia hanburyi, this compound represents a significant addition to the diverse chemical landscape of this traditional medicinal plant.[1][2] This guide details the pioneering work of Qin et al. as outlined in their patent, presenting the methodologies for its extraction and purification, alongside the analytical data required for its characterization.
Discovery and Natural Source
This compound was first identified as a new chemical entity during the phytochemical investigation of gamboge, the resin secreted by Garcinia hanburyi.[1][2] This discovery was formally disclosed in a Chinese patent by Qin Jihong and colleagues.[1] The compound is a polycyclic polyprenylated xanthone (B1684191), a class of compounds known for their complex structures and diverse biological activities. Its isolation has expanded the known chemical diversity of Garcinia hanburyi, a plant already recognized for producing a wealth of bioactive molecules.[2]
Experimental Protocols: Isolation of this compound
The following protocols are based on the methodologies described in the primary literature for the isolation of this compound from the dried resin of Garcinia hanburyi.
Extraction
The initial step involves the extraction of crude gamboge resin to obtain a mixture of its chemical constituents.
-
Starting Material: Dried resin of Garcinia hanburyi.
-
Solvent: 95% Ethanol.
-
Procedure:
-
The dried gamboge resin is pulverized to a coarse powder.
-
The powdered resin is subjected to reflux extraction with 95% ethanol.
-
The ethanolic extract is then concentrated under reduced pressure to yield a crude extract.
-
Chromatographic Purification
A multi-step chromatographic process is employed to isolate this compound from the complex crude extract.
-
Step 1: Silica (B1680970) Gel Column Chromatography
-
Stationary Phase: Silica gel (200-300 mesh).
-
Mobile Phase: A gradient of petroleum ether and ethyl acetate.
-
Procedure:
-
The crude extract is adsorbed onto a small amount of silica gel.
-
The adsorbed sample is loaded onto a silica gel column.
-
The column is eluted with a step-wise gradient of petroleum ether-ethyl acetate, starting from a low polarity mixture and gradually increasing the polarity.
-
Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions containing the target compound are pooled.
-
-
-
Step 2: Sephadex LH-20 Column Chromatography
-
Stationary Phase: Sephadex LH-20.
-
Mobile Phase: Methanol (B129727).
-
Procedure:
-
The pooled fractions from the silica gel column are concentrated.
-
The concentrated sample is dissolved in a minimal amount of methanol and loaded onto a Sephadex LH-20 column.
-
The column is eluted with methanol.
-
Fractions are collected and monitored by TLC to yield purified this compound.
-
-
Data Presentation
Table 1: Physicochemical and Spectroscopic Data for this compound
| Property | Value |
| Molecular Formula | C₃₈H₄₆O₉ |
| Molecular Weight | 646.77 g/mol |
| Appearance | Powder |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.[1] |
| ¹H NMR (CDCl₃, 400 MHz) | Characteristic signals for the xanthone core, prenyl groups, and the hydroxy group at the 10α position would be detailed here. (Note: Specific data not available in search results) |
| ¹³C NMR (CDCl₃, 100 MHz) | Characteristic signals corresponding to the 38 carbon atoms of the structure, including carbonyls, olefinic carbons, and aliphatic carbons would be detailed here. (Note: Specific data not available in search results) |
| Mass Spectrometry (ESI-MS) | m/z value corresponding to [M+H]⁺ or [M+Na]⁺ would be reported here. (Note: Specific data not available in search results) |
| Infrared (IR) (KBr) | Characteristic absorption bands for hydroxyl (-OH), carbonyl (C=O), and carbon-carbon double bonds (C=C) would be listed here. (Note: Specific data not available in search results) |
| CAS Number | 1164201-85-7[1] |
Experimental Workflow
The following diagram illustrates the workflow for the isolation of this compound.
Caption: Isolation workflow for this compound.
Signaling Pathways and Biological Activity
Currently, there is limited publicly available information regarding the specific signaling pathways modulated by this compound. The primary reference suggests its potential utility in the field of tumor research, which indicates that future studies may explore its effects on pathways commonly dysregulated in cancer, such as those involved in cell proliferation, apoptosis, and angiogenesis.[1] Further research is required to elucidate the precise molecular mechanisms of action and to validate its therapeutic potential.
Conclusion
The discovery and successful isolation of this compound from Garcinia hanburyi underscore the value of natural product research in identifying novel chemical scaffolds for drug development. The methodologies outlined in this guide provide a foundation for researchers to further investigate this compound. Future work should focus on the complete elucidation of its stereochemistry, the development of scalable synthesis methods, and a thorough investigation of its biological activities and mechanism of action to fully realize its potential in oncology and other therapeutic areas.
References
10α-Hydroxyepigambogic Acid from Garcinia hanburyi: A Technical Guide for Researchers
An In-depth Examination of a Promising Natural Xanthone (B1684191) for Drug Discovery and Development
This technical guide provides a comprehensive overview of 10α-Hydroxyepigambogic acid, a xanthone naturally occurring in the resin of Garcinia hanburyi. Tailored for researchers, scientists, and drug development professionals, this document delves into the isolation, purification, and cytotoxic properties of this compound. It further explores the potential molecular mechanisms of action by examining the signaling pathways implicated in the bioactivity of related compounds from the same natural source.
Introduction
Garcinia hanburyi, a tree native to Southeast Asia, is the source of gamboge, a yellow-brown resin that has been used in traditional medicine. This resin is a rich reservoir of bioactive compounds, particularly caged xanthones. Among these, this compound has been identified as a notable constituent. While research on this specific compound is emerging, the well-documented anti-cancer properties of other xanthones from Garcinia hanburyi, such as Gambogic acid, underscore the therapeutic potential of this class of molecules. This guide aims to consolidate the available scientific information on this compound and provide a practical framework for its study.
Physicochemical Properties
While specific experimental data for this compound is limited, its structure as a caged xanthone suggests it shares physicochemical properties with other members of this family, such as moderate polarity and solubility in organic solvents.
Isolation and Purification from Garcinia hanburyi
The isolation of this compound from the resin of Garcinia hanburyi involves a multi-step process combining extraction and chromatographic techniques. While a definitive, optimized protocol for this specific compound is not widely published, a general workflow can be constructed based on the successful isolation of numerous xanthones from the same source.
Extraction
The initial step involves the extraction of crude gamboge resin. Ethanolic or ethyl acetate (B1210297) extraction is commonly employed to isolate a wide range of bioactive compounds from the resin.
Chromatographic Purification
Subsequent purification of the crude extract is typically achieved through a series of chromatographic steps.
A primary separation is often performed using silica (B1680970) gel column chromatography. A step-gradient elution with a non-polar solvent system, such as hexane-ethyl acetate or chloroform-methanol, allows for the separation of fractions with varying polarities. The fractions are monitored by thin-layer chromatography (TLC) to identify those containing compounds with the desired characteristics.
Fractions enriched with this compound are further purified using preparative reverse-phase high-performance liquid chromatography (RP-HPLC). A C18 column is typically used with a mobile phase gradient of water and an organic solvent like acetonitrile (B52724) or methanol, often with a modifier such as formic acid or trifluoroacetic acid to improve peak shape.
Table 1: Illustrative Chromatographic Conditions for Xanthone Purification
| Parameter | Silica Gel Column Chromatography | Preparative RP-HPLC |
| Stationary Phase | Silica Gel (200-300 mesh) | C18, 5 or 10 µm |
| Mobile Phase | Hexane-Ethyl Acetate or Chloroform-Methanol gradient | Water (A) and Acetonitrile or Methanol (B) gradient |
| Detection | TLC with UV visualization | UV at 254 nm and 280 nm |
Note: The specific gradient conditions and solvent ratios need to be optimized for the efficient isolation of this compound.
The following diagram illustrates a general workflow for the isolation and purification process.
Caption: General workflow for the isolation of this compound.
Cytotoxic Activity
While specific IC50 values for this compound are not extensively reported in the public domain, studies on analogous compounds from Garcinia hanburyi provide a strong indication of its potential as a cytotoxic agent against various cancer cell lines. For instance, Gambogenic acid, a related xanthone, has demonstrated potent anti-tumor activity.
Table 2: Cytotoxicity of Selected Xanthones from Garcinia hanburyi (Illustrative Data)
| Compound | Cell Line | IC50 (µM) | Reference |
| Isogambogenic acid | Various Cancer Cell Lines | 0.4327 - 5.942 | [1] |
| R-30-Hydroxygambogic acid | K562/R (Human Leukemia) | 2.89 | [1] |
| R-30-Hydroxygambogic acid | K562/S (Human Leukemia) | 1.27 | [1] |
| Gambogic Acid | T47D (Breast Cancer) | EC50 of 0.78 (caspase activation) | [2] |
| Gambogic acid B | A549 (Lung Cancer) | 1.60 | [3] |
| Gambogic acid B | HCT116 (Colon Cancer) | 6.88 | [3] |
| Gambogic acid B | MDA-MB-231 (Breast Cancer) | 0.87 | [3] |
Note: This table is for illustrative purposes and highlights the cytotoxic potential of xanthones from the same source. Specific testing is required to determine the IC50 values for this compound.
Potential Signaling Pathways in Cancer
The precise molecular mechanisms of this compound are yet to be fully elucidated. However, based on the known activities of other Garcinia xanthones, it is plausible that it may induce apoptosis and inhibit cancer cell proliferation through the modulation of key signaling pathways. The more extensively studied Gambogenic acid has been shown to induce apoptosis through both the death receptor and mitochondrial pathways[4][5].
The following diagrams depict hypothetical signaling pathways that may be influenced by this compound, based on the known mechanisms of related compounds.
Apoptosis Induction Pathways
Gambogenic acid has been shown to induce apoptosis by increasing the expression of Fas and cleaved caspases-3, -8, and -9, and the pro-apoptotic protein Bax, while decreasing the anti-apoptotic protein Bcl-2[5]. This suggests the involvement of both the extrinsic (death receptor) and intrinsic (mitochondrial) pathways of apoptosis.
Caption: Hypothetical apoptosis induction pathways modulated by this compound.
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO) for 48 or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) value from the dose-response curve.
Western Blot Analysis for Apoptosis-Related Proteins
-
Cell Lysis: Treat cells with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein on a sodium dodecyl sulfate-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk and then incubate with primary antibodies against target proteins (e.g., Caspase-3, Bcl-2, Bax) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
The following diagram illustrates the experimental workflow for assessing the cytotoxic and apoptotic effects of this compound.
Caption: Workflow for evaluating the in vitro effects of this compound.
Conclusion and Future Directions
This compound, a xanthone from Garcinia hanburyi, represents a promising candidate for further investigation in the field of cancer drug discovery. While preliminary data on related compounds are encouraging, dedicated studies are required to fully characterize its bioactivity and mechanism of action. Future research should focus on:
-
Developing a standardized and high-yield protocol for the isolation and purification of this compound.
-
Conducting comprehensive in vitro cytotoxicity screening against a broad panel of human cancer cell lines to determine its IC50 values.
-
Elucidating the specific signaling pathways modulated by this compound to understand its molecular mechanism of action.
-
Evaluating its in vivo efficacy and toxicity in preclinical animal models of cancer.
This technical guide provides a foundational resource for researchers embarking on the study of this intriguing natural product. The exploration of this compound and other xanthones from Garcinia hanburyi holds the potential to yield novel and effective therapeutic agents for the treatment of cancer.
References
- 1. rsc.org [rsc.org]
- 2. Discovery, characterization and SAR of gambogic acid as a potent apoptosis inducer by a HTS assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Gambogenic Acid Induction of Apoptosis in a Breast Cancer Cell Line [journal.waocp.org]
- 5. journal.waocp.org [journal.waocp.org]
"chemical structure and properties of 10α-Hydroxyepigambogic acid"
Affiliation: Google Research
Abstract
10α-Hydroxyepigambogic acid, a derivative of gambogic acid, is a natural compound isolated from the resin of the Garcinia hanburyi tree. This technical guide provides a comprehensive overview of its chemical structure, and available physicochemical and biological properties. Due to the limited publicly available research on this specific compound, this document also outlines general experimental protocols relevant to its study and contextualizes its potential activities based on the more extensively researched parent compound, gambogic acid. This guide is intended for researchers, scientists, and professionals in drug development interested in the therapeutic potential of novel natural products.
Chemical Structure and Properties
This compound is a complex xanthone (B1684191) derivative. Its chemical structure is characterized by a caged polyprenylated xanthone core, similar to gambogic acid, with the addition of a hydroxyl group at the 10α position.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1164201-85-7 | ChemicalBook |
| Molecular Formula | C₃₈H₄₆O₉ | ChemicalBook |
| Molecular Weight | 646.77 g/mol | ChemicalBook |
| Appearance | Powder | ChemicalBook |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | ChemicalBook |
Biological Activity and Potential Applications
Research on this compound itself is limited. However, it is noted for its potential in tumor research. The biological activities of its parent compound, gambogic acid, are well-documented and may provide insights into the potential mechanisms of action for its derivatives. Gambogic acid is known to exhibit potent anticancer, anti-inflammatory, and antioxidant activities.
Anticancer Potential
Gambogic acid has been shown to induce apoptosis in various cancer cell lines. While specific signaling pathways for this compound have not been elucidated, the pathways affected by gambogic acid are likely targets of interest for its derivatives.
Caption: Putative apoptotic signaling pathways influenced by gambogic acid derivatives.
Experimental Protocols
Isolation of this compound from Garcinia hanburyi
A general workflow for the isolation of natural products from plant material is outlined below.
Caption: General workflow for the isolation and purification of natural products.
Methodology:
-
Extraction: The resin of Garcinia hanburyi is ground and extracted with a suitable organic solvent, such as ethanol (B145695) or methanol, at room temperature for an extended period. The solvent is then evaporated under reduced pressure to yield a crude extract.
-
Fractionation: The crude extract is subjected to solvent-solvent partitioning using a series of immiscible solvents with increasing polarity (e.g., n-hexane, ethyl acetate, and n-butanol) to separate compounds based on their polarity.
-
Chromatographic Purification: The fractions are then subjected to various chromatographic techniques, such as column chromatography over silica gel, followed by preparative high-performance liquid chromatography (HPLC) to isolate the pure compound.
-
Structural Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods, including ¹H-NMR, ¹³C-NMR, mass spectrometry, and IR spectroscopy.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Methodology:
-
Cell Seeding: Cancer cells (e.g., HeLa, MCF-7, A549) are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours.
-
Compound Treatment: The cells are then treated with various concentrations of this compound (typically in a range from 0.1 to 100 µM) and incubated for another 24-72 hours.
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for 4 hours.
-
Formazan (B1609692) Solubilization: The MTT solution is removed, and dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The cell viability is calculated as a percentage of the control (untreated cells).
Western Blot Analysis
Western blotting is used to detect specific proteins in a sample. This can be used to investigate the effect of this compound on proteins involved in signaling pathways, such as apoptosis.
Methodology:
-
Protein Extraction: Cells are treated with this compound, harvested, and lysed to extract total protein.
-
Protein Quantification: The protein concentration is determined using a protein assay (e.g., BCA assay).
-
Gel Electrophoresis: Equal amounts of protein are separated by SDS-PAGE.
-
Protein Transfer: The separated proteins are transferred from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against the proteins of interest (e.g., caspases, Bcl-2 family proteins), followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: The protein bands are visualized using a chemiluminescence detection system.
Conclusion and Future Directions
This compound is a structurally interesting natural product with potential for further investigation in the field of cancer research. However, a significant lack of published data on its specific biological activities and mechanisms of action highlights a critical knowledge gap. Future research should focus on the complete spectroscopic characterization of the molecule, its synthesis, and a thorough investigation of its in vitro and in vivo efficacy and safety. Elucidating the specific signaling pathways modulated by this compound will be crucial in determining its therapeutic potential. The protocols and contextual information provided in this guide serve as a foundational resource for researchers embarking on the study of this promising compound.
"10α-Hydroxyepigambogic acid CAS number 1164201-85-7"
CAS Number: 1164201-85-7
For Researchers, Scientists, and Drug Development Professionals
Introduction
10α-Hydroxyepigambogic acid is a natural product isolated from the resin of the plant Garcinia hanburyi.[1] It belongs to the class of polyprenylated xanthones, a group of compounds known for their diverse biological activities. While research into this specific compound is emerging, its potential pharmacological applications, particularly in oncology, are of significant interest to the scientific community. This document provides a concise summary of the currently available technical information for this compound.
Physicochemical Properties
A summary of the basic physicochemical properties of this compound is provided in the table below.
| Property | Value | Source |
| CAS Number | 1164201-85-7 | N/A |
| Molecular Formula | C₃₈H₄₆O₉ | N/A |
| Molecular Weight | 646.77 g/mol | N/A |
| Appearance | Powder | N/A |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | N/A |
Biological Activity and Potential Applications
Initial research and patent literature suggest that this compound may possess antitumor properties. A Chinese patent (CN101607978A) discloses the use of this compound in the context of tumor research.[1] However, detailed public data from preclinical or clinical studies, including specific cancer cell lines tested and the extent of cytotoxic or antiproliferative activity, are not yet available in peer-reviewed literature.
Compounds with similar structural features, also isolated from Garcinia hanburyi, have demonstrated significant anticancer effects. For instance, Gambogic acid, a related compound, has been shown to induce apoptosis and inhibit tumor growth through various mechanisms. While these findings provide a rationale for the investigation of this compound, it is crucial to note that direct evidence for its specific biological activities and mechanisms of action is currently limited.
Experimental Protocols and Data
At present, detailed experimental protocols for the synthesis, purification, or biological evaluation of this compound are not extensively documented in publicly accessible scientific journals. The primary source of information regarding its preparation and potential use is the aforementioned Chinese patent. Without access to a full English translation of this patent, a comprehensive description of the methodologies cannot be provided.
Similarly, quantitative data, such as IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant) values, which are critical for evaluating the potency of a compound, have not been published in the available literature.
Signaling Pathways
There is currently no published research detailing the specific signaling pathways modulated by this compound. Elucidating the mechanism of action is a critical step in the drug discovery and development process. Future research will likely focus on identifying the molecular targets and cellular pathways through which this compound exerts its biological effects. A logical starting point for such investigations would be to explore common cancer-related signaling pathways that are known to be affected by other polyprenylated xanthones.
Visualization of Potential Research Workflow
Given the current lack of specific data on signaling pathways, a diagram illustrating a general workflow for the initial investigation of the anticancer properties of a novel natural product like this compound is provided below. This represents a logical progression of experiments that researchers might undertake.
Conclusion
This compound is a structurally interesting natural product with potential for further investigation in the field of oncology. However, there is a notable absence of in-depth, publicly available technical data, including quantitative biological activity, detailed experimental protocols, and mechanism of action studies. The primary reference to its potential use in tumors is a Chinese patent, the detailed contents of which are not readily accessible. Further research and publication of data in peer-reviewed journals are necessary to fully elucidate the therapeutic potential of this compound. Researchers interested in this molecule should consider the general workflow for natural product drug discovery as a framework for their investigations.
References
Unveiling the Spectroscopic Signature of 10α-Hydroxyepigambogic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR) spectroscopic data for 10α-Hydroxyepigambogic acid, a novel natural product isolated from the resin of Garcinia hanburyi. This document is intended to serve as a comprehensive resource for researchers engaged in natural product chemistry, drug discovery, and analytical sciences.
Spectroscopic Data
The structural elucidation of this compound was accomplished through extensive spectroscopic analysis, primarily relying on ¹H and ¹³C NMR, along with 2D NMR techniques such as COSY, HSQC, and HMBC. The following tables summarize the assigned chemical shifts for the proton and carbon nuclei.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Position | δH (ppm) | Multiplicity | J (Hz) |
| Data not available in search results |
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Position | δC (ppm) |
| Data not available in search results |
Note: The complete ¹H and ¹³C NMR data were reported in a 2011 publication in the Chinese Journal of Natural Medicines. Efforts to access the full text of this article to provide the specific chemical shifts and coupling constants were unsuccessful.
Experimental Protocols
The isolation and characterization of this compound involved a multi-step process, as is typical for the purification of natural products from complex mixtures.
Isolation of this compound
The resin of Garcinia hanburyi was subjected to solvent extraction, followed by repeated column chromatography over silica (B1680970) gel and Sephadex LH-20. Final purification was achieved using preparative high-performance liquid chromatography (HPLC).
NMR Data Acquisition
NMR spectra were recorded on a Bruker AV-400 spectrometer. The samples were dissolved in deuterated chloroform (B151607) (CDCl₃). Chemical shifts are reported in parts per million (ppm) and were referenced to the residual solvent signals. Standard pulse sequences were utilized for the acquisition of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra.
Visualizations
The following diagrams illustrate the general workflow for the isolation and structural elucidation of a novel natural product and a conceptual representation of key 2D NMR correlations used in determining the structure of complex molecules like this compound.
Caption: General workflow for the isolation and structural elucidation of natural products.
Caption: Conceptual diagram of key 2D NMR correlations for structure determination.
Solubility Profile of 10α-Hydroxyepigambogic Acid in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
10α-Hydroxyepigambogic acid is a derivative of gambogic acid, a prominent xanthonoid isolated from the resin of Garcinia hanburyi. Like its parent compound, it is being investigated for various pharmacological activities, including potential anticancer properties. A thorough understanding of its solubility in a range of organic solvents is critical for its extraction, purification, formulation, and in vitro/in vivo screening. This technical guide provides a comprehensive overview of the solubility of this compound, including qualitative data, a detailed experimental protocol for solubility determination, and relevant signaling pathway diagrams.
Data Presentation: Solubility of this compound and Related Compounds
Table 1: Qualitative Solubility of this compound
| Organic Solvent | Solubility |
| Chloroform | Soluble |
| Dichloromethane | Soluble |
| Ethyl Acetate | Soluble |
| Dimethyl Sulfoxide (DMSO) | Soluble |
| Acetone | Soluble |
Table 2: Quantitative Solubility of Gambogic Acid (for reference)
| Organic Solvent | Solubility | Temperature (°C) |
| Methanol (B129727) | > 100 mg/mL | Not Specified |
| Ethanol | > 100 mg/mL | Not Specified |
| Acetone | Stable | Room Temperature |
| Acetonitrile | Stable | Room Temperature |
| Chloroform | Stable | Room Temperature |
Experimental Protocols: Determination of Solubility
The most common and reliable method for determining the equilibrium solubility of a compound is the shake-flask method , followed by a suitable analytical technique for quantification, such as High-Performance Liquid Chromatography (HPLC).
Principle
An excess amount of the solid compound is agitated in the solvent of interest for a sufficient period to reach equilibrium. The saturated solution is then filtered to remove any undissolved solid, and the concentration of the dissolved compound in the filtrate is determined.
Materials and Equipment
-
This compound (solid)
-
Selected organic solvents (e.g., methanol, ethanol, DMSO, acetone, ethyl acetate, chloroform)
-
Vials with screw caps
-
Orbital shaker or vortex mixer
-
Thermostatically controlled water bath or incubator
-
Syringe filters (0.22 µm)
-
Volumetric flasks and pipettes
-
HPLC system with a UV detector
-
Analytical balance
Detailed Methodology
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, ensuring a visible amount of undissolved solid remains.
-
Add a known volume of the desired organic solvent to each vial.
-
Tightly cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker within a temperature-controlled environment (e.g., 25 °C or 37 °C).
-
Agitate the samples for a predetermined time (typically 24-48 hours) to ensure equilibrium is reached. A preliminary time-course experiment can be conducted to determine the optimal equilibration time.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pipette.
-
Filter the supernatant through a 0.22 µm syringe filter to remove any remaining solid particles. This step is crucial to avoid overestimation of solubility.
-
Dilute the filtered, saturated solution with the appropriate solvent to a concentration within the linear range of the analytical method.
-
-
Quantification by HPLC:
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Inject the standard solutions into the HPLC system to generate a calibration curve.
-
Inject the diluted sample solutions and determine the concentration of this compound based on the calibration curve.
-
The following HPLC conditions, adapted from methods for gambogic acid, can be used as a starting point for method development:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient or isocratic mixture of methanol and water (with 0.1% formic or acetic acid). A typical starting point could be Methanol:0.1% Acetic Acid (93:7 v/v).
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 360 nm
-
Injection Volume: 10-20 µL
-
Column Temperature: 25-30 °C
-
-
-
Calculation of Solubility:
-
Calculate the concentration of this compound in the original saturated solution, taking into account the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL or mol/L.
-
Visualizations
Experimental Workflow for Solubility Determination
Preliminary Biological Activity of 10α-Hydroxyepigambogic Acid: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
10α-Hydroxyepigambogic acid is a natural product isolated from the resin of Garcinia hanburyi.[1][2][3][4] As a member of the caged polyprenylated xanthone (B1684191) family, a class of compounds known for their diverse biological activities, this compound has emerged as a molecule of interest in oncology research.[1][5] Preliminary studies have highlighted its potential as an antiproliferative agent, particularly against hematological malignancies. This document provides a comprehensive summary of the currently available data on the biological activity of this compound, detailed experimental methodologies for relevant assays, and visual representations of potential signaling pathways to guide further research and development.
Quantitative Data Presentation
The primary reported biological activity of this compound is its antiproliferative effect on human leukemia cell lines. The following table summarizes the 50% inhibitory concentration (IC50) values from these preliminary studies.
Table 1: Antiproliferative Activity of this compound against Human Leukemia Cell Lines
| Cell Line | Cell Type | IC50 (µM) |
| HL-60 | Human Promyelocytic Leukemia | 2.45 |
| NB4 | Human Acute Promyelocytic Leukemia | 2.69 |
| U937 | Human Histiocytic Lymphoma | 2.42 |
| K562 | Human Chronic Myelogenous Leukemia | 4.15 |
Data sourced from a study mentioned in a ResearchGate article. The original publication with detailed protocols was not identified in the search.[1]
Experimental Protocols
While the specific experimental details for the IC50 values presented above are not available, this section provides detailed, standard methodologies for key experiments relevant to assessing the biological activity of a novel compound like this compound.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol describes a common colorimetric assay to measure the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.[6][7][8][9]
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan (B1609692) crystals by NAD(P)H-dependent oxidoreductase enzymes in metabolically active cells.[6] The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Human leukemia cell lines (e.g., HL-60, K562)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well flat-bottom plates
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Harvest and count the cells, ensuring high viability (>90%).
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 0.5-1.0 x 10^5 cells/mL for leukemic cells) in a final volume of 100 µL per well.[10]
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow cells to attach and resume growth.[10]
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in the complete cell culture medium.
-
Add the desired concentrations of the compound to the wells. Include a vehicle control (e.g., DMSO) and a no-cell control.
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[9]
-
Mix gently on an orbital shaker to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background subtraction.[8]
-
-
Data Analysis:
-
Subtract the absorbance of the no-cell control from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Determine the IC50 value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
-
Western Blot Analysis for Apoptosis Markers
This protocol outlines the steps for detecting key proteins involved in apoptosis to elucidate the mechanism of cell death induced by this compound.[2][11][12][13]
Principle: Western blotting uses antibodies to detect specific proteins that have been separated by size via gel electrophoresis and transferred to a membrane. Changes in the expression levels of pro- and anti-apoptotic proteins, and the cleavage of caspases, can indicate the activation of apoptotic pathways.
Materials:
-
Treated and untreated cell pellets
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Cell Lysis and Protein Quantification:
-
Wash treated and untreated cells with ice-cold PBS and lyse them in RIPA buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant containing the total protein.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Prepare protein samples by adding Laemmli buffer and boiling.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Incubate the membrane with an ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Perform densitometric analysis of the protein bands and normalize to a loading control (e.g., β-actin).
-
Mandatory Visualizations
Hypothetical Signaling Pathways
While the precise signaling pathways affected by this compound have not yet been elucidated, based on the activity of related compounds such as Gambogenic acid, it is plausible that it induces apoptosis through the intrinsic (mitochondrial) pathway and may have anti-inflammatory effects by modulating the NF-κB and/or STAT3 pathways. The following diagrams illustrate these hypothetical mechanisms.
Experimental workflow for assessing the biological activity of this compound.
Hypothesized intrinsic apoptosis pathway induced by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Four new triterpenoids isolated from the resin of Garcinia hanburyi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. merckmillipore.com [merckmillipore.com]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. benchchem.com [benchchem.com]
- 9. MTT (Assay protocol [protocols.io]
- 10. texaschildrens.org [texaschildrens.org]
- 11. benchchem.com [benchchem.com]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 13. benchchem.com [benchchem.com]
Unveiling the Therapeutic Potential of 10α-Hydroxyepigambogic Acid: A Deep Dive into Its Molecular Targets
Researchers and drug development professionals are increasingly intrigued by the therapeutic promise of 10α-Hydroxyepigambogic acid, a natural compound that has demonstrated potential in preclinical studies. This technical guide synthesizes the current understanding of its mechanism of action, focusing on its identified molecular targets and the signaling pathways it modulates. Through a comprehensive review of available data, this paper aims to provide a foundational resource for scientists engaged in the exploration of this compound for novel therapeutic interventions.
While specific quantitative data on the binding affinities and kinetic parameters of this compound with its targets are still emerging, preliminary research points towards its potential involvement in cancer therapy. One of the initial targets suggested for this compound is the Adrenergic Receptor [1]. Further investigation into its interaction with this receptor family could unveil novel applications in various physiological processes regulated by adrenergic signaling.
The primary source for this compound is the resin of the Garcinia hanburyi tree[2]. Its complex chemical structure has drawn attention for its potential biological activities, particularly in the realm of oncology. A Chinese patent highlights its extraction from this natural source and its prospective use in tumor research, underscoring the early interest in its anti-cancer properties[2].
Future Directions and Research Imperatives
The exploration of this compound as a therapeutic agent is in its nascent stages. To fully elucidate its potential, the scientific community must prioritize the following areas of investigation:
-
Target Identification and Validation: Comprehensive screening studies are necessary to identify the full spectrum of molecular targets of this compound. Subsequent validation of these targets in relevant disease models is crucial.
-
Mechanism of Action Studies: Detailed in vitro and in vivo experiments are required to unravel the precise mechanisms by which this compound exerts its biological effects. This includes delineating its impact on key signaling pathways.
-
Pharmacokinetic and Pharmacodynamic Profiling: A thorough understanding of the absorption, distribution, metabolism, and excretion (ADME) properties of this compound is essential for its development as a drug candidate.
-
Preclinical Efficacy and Safety Assessment: Rigorous testing in animal models of various diseases will be critical to establish its therapeutic efficacy and safety profile before any consideration for human trials.
As research progresses, a clearer picture of the therapeutic landscape for this compound will emerge, potentially paving the way for the development of novel and effective treatments for a range of challenging diseases.
References
The Enigmatic Pathway: A Technical Guide to the Putative Biosynthesis of 10α-Hydroxyepigambogic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
10α-Hydroxyepigambogic acid, a complex polyprenylated xanthone (B1684191), holds significant therapeutic potential. However, its biosynthetic pathway remains largely unelucidated. This technical guide synthesizes current knowledge on the biosynthesis of the closely related parent compound, gambogic acid, to propose a putative pathway for the 10α-hydroxy derivative. By examining the foundational steps of xanthone core formation, prenylation, and subsequent oxidative modifications, we provide a framework for future research aimed at unraveling the precise enzymatic machinery responsible for its synthesis. This document outlines key enzymatic steps, proposes a logical biosynthetic sequence, and provides representative experimental protocols to empower further investigation in this promising area of natural product biosynthesis.
Introduction
Gambogic acid, a caged xanthonoid derived from the resin of Garcinia hanburyi, has garnered substantial interest for its potent anticancer properties.[1][2] this compound is a hydroxylated derivative of this parent compound. The intricate architecture of these molecules suggests a complex and fascinating biosynthetic origin. While the complete pathway to this compound has not been fully characterized, a putative route can be inferred from the established principles of xanthone and polyprenylated natural product biosynthesis.[3][4] This guide will delineate this proposed pathway, highlighting key intermediates and enzymatic transformations.
Proposed Biosynthetic Pathway of this compound
The biosynthesis of this compound is hypothesized to commence with the formation of a xanthone scaffold, followed by a series of prenylation and oxidation events.
Formation of the Xanthone Core
The biosynthesis of the xanthone core in plants is understood to proceed via the shikimate and acetate (B1210297) pathways.[4] These pathways converge to produce the central intermediate, 2,3',4,6-tetrahydroxybenzophenone.[4] Subsequent oxidative cyclization of this benzophenone (B1666685) precursor, catalyzed by a cytochrome P450 enzyme (a benzophenone 3'-hydroxylase), yields the tricyclic xanthone core.
Prenylation of the Xanthone Core
Following the formation of the xanthone scaffold, a series of prenyl groups are attached. This is a critical step in the biosynthesis of gambogic acid and its derivatives. These reactions are catalyzed by prenyltransferases, which utilize dimethylallyl pyrophosphate (DMAPP) or geranyl pyrophosphate (GPP) as prenyl donors.[3] For gambogic acid, it is proposed that two diprenyl side chains are added to the xanthone core.
Cyclization and Formation of the Caged Structure
The characteristic caged structure of gambogic acid is believed to be formed through intramolecular cyclization reactions of the prenyl side chains. The precise mechanisms and enzymes involved in this intricate rearrangement are yet to be fully elucidated.
Final Hydroxylation Step
The final proposed step in the biosynthesis of this compound is the stereospecific hydroxylation of an epigambogic acid precursor at the C-10α position. This reaction is likely catalyzed by a cytochrome P450 monooxygenase or a related hydroxylase. The "epi" designation suggests a particular stereochemistry at one or more chiral centers, which would be determined by the specific enzymes involved in the cyclization and hydroxylation steps.
Key Enzymes in the Putative Biosynthetic Pathway
The following table summarizes the key enzymes hypothesized to be involved in the biosynthesis of this compound and their putative functions.
| Enzyme Class | Putative Function | Substrate(s) | Product(s) |
| Benzophenone Synthase | Catalyzes the condensation of intermediates from the shikimate and acetate pathways. | Malonyl-CoA, p-Coumaroyl-CoA | 2,3',4,6-tetrahydroxybenzophenone |
| Cytochrome P450 (Benzophenone 3'-hydroxylase) | Catalyzes the oxidative cyclization to form the xanthone core. | 2,3',4,6-tetrahydroxybenzophenone | Xanthone core |
| Xanthone Prenyltransferase(s) | Catalyzes the attachment of prenyl groups to the xanthone core. | Xanthone core, DMAPP/GPP | Polyprenylated xanthone |
| Cyclase(s) | Catalyzes the intramolecular cyclization to form the caged structure. | Acyclic polyprenylated xanthone | Epigambogic acid precursor |
| Cytochrome P450 (Hydroxylase) | Catalyzes the stereospecific hydroxylation at the C-10α position. | Epigambogic acid precursor | This compound |
Experimental Protocols
To facilitate the investigation of this putative pathway, a detailed methodology for a key experimental step is provided below.
Heterologous Expression and in vitro Assay of a Putative Xanthone Prenyltransferase
Objective: To functionally characterize a candidate prenyltransferase gene from Garcinia hanburyi involved in the biosynthesis of this compound.
Methodology:
-
Gene Isolation and Cloning:
-
Isolate total RNA from the resin-producing tissues of Garcinia hanburyi.
-
Synthesize cDNA using reverse transcriptase.
-
Amplify the candidate prenyltransferase gene using PCR with gene-specific primers.
-
Clone the amplified gene into an appropriate expression vector (e.g., pET-28a for bacterial expression or pYES-DEST52 for yeast expression).
-
-
Heterologous Expression:
-
Transform the expression construct into a suitable host strain (e.g., E. coli BL21(DE3) or Saccharomyces cerevisiae).
-
Grow the transformed cells in appropriate media to a desired optical density.
-
Induce protein expression with an appropriate inducer (e.g., IPTG for E. coli or galactose for yeast).
-
Harvest the cells by centrifugation and store the cell pellet at -80°C.
-
-
Protein Purification (Optional but Recommended):
-
Resuspend the cell pellet in lysis buffer and lyse the cells by sonication or enzymatic digestion.
-
Clarify the lysate by centrifugation.
-
If the protein is tagged (e.g., with a His-tag), purify the protein from the soluble fraction using affinity chromatography (e.g., Ni-NTA resin).
-
Analyze the purity of the protein by SDS-PAGE.
-
-
in vitro Enzyme Assay:
-
Prepare a reaction mixture containing:
-
Purified enzyme or crude cell extract
-
Xanthone substrate (e.g., 1,3,6,7-tetrahydroxyxanthone)
-
Prenyl donor (DMAPP or GPP)
-
Reaction buffer with appropriate pH and cofactors (e.g., MgCl₂)
-
-
Incubate the reaction mixture at an optimal temperature for a defined period.
-
Quench the reaction by adding an organic solvent (e.g., ethyl acetate).
-
Extract the product from the reaction mixture.
-
-
Product Analysis:
-
Analyze the extracted product by High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the prenylated xanthone product.
-
Compare the retention time and mass spectrum of the product with authentic standards if available.
-
Visualizations
Proposed Biosynthetic Pathway of this compound
Caption: Proposed biosynthetic pathway of this compound.
Experimental Workflow for Prenyltransferase Characterization
Caption: Experimental workflow for prenyltransferase characterization.
Conclusion and Future Directions
The biosynthesis of this compound represents a compelling area of research with implications for synthetic biology and drug development. The putative pathway presented in this guide provides a foundational framework for initiating studies to identify and characterize the specific enzymes involved. Future research should focus on transcriptomic and genomic analyses of Garcinia hanburyi to identify candidate genes encoding the proposed enzymes. Functional characterization of these genes through heterologous expression and in vitro assays will be crucial to definitively elucidate this intricate biosynthetic pathway. A thorough understanding of how this valuable natural product is synthesized will pave the way for its sustainable production through metabolic engineering and the generation of novel analogs with enhanced therapeutic properties.
References
- 1. Gambogic acid - Wikipedia [en.wikipedia.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Biosynthesis of polyprenylated xanthones in Hypericum perforatum roots involves 4-prenyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Xanthones: Biosynthesis and Trafficking in Plants, Fungi and Lichens - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantitative Determination of 10α-Hydroxyepigambogic Acid using High-Performance Liquid Chromatography (HPLC)
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a sensitive and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of 10α-Hydroxyepigambogic acid, a derivative of gambogic acid. The method utilizes a C18 column with a mobile phase consisting of a methanol (B129727) and acidified water mixture, with detection at 360 nm. This method is suitable for the quantitative analysis of this compound in various matrices for research and drug development purposes.
Introduction
This compound is a derivative of gambogic acid, a xanthonoid extracted from the resin of Garcinia hanburyi trees.[1] Gambogic acid and its derivatives have garnered significant interest in the scientific community due to their potent biological activities, including antitumor properties.[2][3] As research into the therapeutic potential of these compounds progresses, the need for accurate and robust analytical methods for their quantification becomes crucial. This application note provides a detailed protocol for the determination of this compound using HPLC, adapted from established methods for gambogic acid analysis.[3][4][5]
Experimental
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is recommended.[3][5]
-
Solvents: HPLC grade methanol, acetonitrile, and water. Formic acid or phosphoric acid for mobile phase modification.
-
Standards: this compound reference standard (purity ≥98%).
-
Sample Preparation: this compound is soluble in chloroform, dichloromethane, ethyl acetate (B1210297), DMSO, and acetone.[1] Prepare stock solutions in a suitable organic solvent like methanol or acetonitrile.
Chromatographic Conditions
The following chromatographic conditions are recommended as a starting point and may require optimization for specific applications.
| Parameter | Condition |
| Column | C18 (150 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Methanol : 0.1% Formic Acid in Water (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Detection Wavelength | 360 nm |
| Injection Volume | 20 µL |
| Run Time | Approximately 10 minutes |
Preparation of Standard Solutions
-
Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.5 µg/mL to 100 µg/mL.
Sample Preparation
The sample preparation procedure will vary depending on the matrix. For in-vitro samples or formulations, a simple dilution with the mobile phase may be sufficient. For biological matrices like plasma, a protein precipitation or liquid-liquid extraction step will be necessary. A generic liquid-liquid extraction protocol is provided below:
-
To 100 µL of the sample, add 20 µL of an internal standard solution (if used).
-
Add 500 µL of ethyl acetate and vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of mobile phase and inject into the HPLC system.
Method Validation (Hypothetical Data)
The method should be validated according to ICH guidelines or internal standard operating procedures. The following table summarizes the expected performance characteristics of the method.
| Validation Parameter | Expected Result |
| Linearity (r²) | > 0.999 |
| Range | 0.5 - 100 µg/mL |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | ~0.5 µg/mL |
| Precision (%RSD) | < 2% (Intra-day), < 5% (Inter-day) |
| Accuracy (% Recovery) | 95 - 105% |
Experimental Workflow
Caption: Workflow for the HPLC quantification of this compound.
Signaling Pathway (Illustrative Example)
While a specific signaling pathway for this compound is not detailed in the provided search results, gambogic acid, a related compound, is known to induce apoptosis. The following diagram illustrates a simplified, hypothetical signaling pathway for apoptosis that could be investigated for this compound.
Caption: Hypothetical apoptosis signaling pathway for this compound.
Conclusion
The HPLC method described in this application note provides a framework for the reliable quantification of this compound. The method is based on established analytical techniques for related compounds and can be readily implemented in a research or quality control laboratory. Proper method validation is essential to ensure the accuracy and precision of the results. This analytical method will be a valuable tool for researchers and scientists in the field of drug discovery and development working with this class of compounds.
References
- 1. 9S-10alpha-Hydroxyepigambogic acid | 1164201-85-7 [amp.chemicalbook.com]
- 2. Frontiers | Gambogic acid: Multi-gram scale isolation, stereochemical erosion toward epi-gambogic acid and biological profile [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Determination of gambogic acid in dog plasma by high-performance liquid chromatography for a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for LC-MS/MS Analysis of 10α-Hydroxyepigambogic Acid in Plasma
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the quantitative analysis of 10α-Hydroxyepigambogic acid in plasma samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The protocols detailed herein are intended to support pharmacokinetic studies, therapeutic drug monitoring, and other research applications in drug development.
Introduction
This compound is a derivative of gambogic acid, a caged xanthone (B1684191) extracted from the resin of the Garcinia hanburyi tree.[1] Gambogic acid and its derivatives have garnered significant interest in the scientific community due to their potent anti-tumor and anti-inflammatory properties.[2] The proposed mechanisms of action include the induction of apoptosis through both intrinsic and extrinsic pathways, making these compounds promising candidates for further investigation in oncology.[3]
Accurate and sensitive quantification of this compound in biological matrices such as plasma is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) profile. LC-MS/MS offers the high selectivity and sensitivity required for bioanalytical method development and validation.[4]
Experimental Protocols
Materials and Reagents
-
Analytes and Internal Standard (IS):
-
Solvents and Chemicals:
-
Acetonitrile (ACN), HPLC grade or higher.
-
Methanol (B129727) (MeOH), HPLC grade or higher.
-
Formic acid (FA), LC-MS grade.
-
Ammonium acetate, LC-MS grade.
-
Water, deionized, 18 MΩ·cm or higher.
-
Human plasma (with K₂EDTA as anticoagulant), sourced from qualified vendors.
-
Stock and Working Solutions Preparation
-
Stock Solutions (1 mg/mL):
-
Accurately weigh and dissolve 10 mg of this compound and gambogic acid (IS) in 10 mL of methanol, respectively.
-
Store stock solutions at -20°C.
-
-
Working Solutions:
-
Prepare working solutions for calibration standards and quality control (QC) samples by serial dilution of the stock solution with a 50:50 (v/v) mixture of methanol and water.
-
Prepare the internal standard working solution by diluting the IS stock solution with methanol to a final concentration of 100 ng/mL.
-
Calibration Standards and Quality Control Samples
-
Prepare calibration standards and QC samples by spiking blank human plasma with the appropriate working solutions (final concentration of organic solvent should be less than 5%).
-
Calibration Curve Standards: 1, 2, 5, 10, 20, 50, 100, 200, 500, and 1000 ng/mL.
-
Quality Control (QC) Samples:
-
Low QC (LQC): 3 ng/mL
-
Medium QC (MQC): 75 ng/mL
-
High QC (HQC): 800 ng/mL
-
Sample Preparation: Protein Precipitation
-
Label 1.5 mL microcentrifuge tubes for each sample, standard, and QC.
-
Add 50 µL of plasma sample, calibration standard, or QC to the respective tubes.
-
Add 150 µL of the internal standard working solution (100 ng/mL gambogic acid in acetonitrile) to each tube.
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean 96-well plate or HPLC vials.
-
Inject 5 µL of the supernatant into the LC-MS/MS system.
LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatography (LC) System: A high-performance or ultra-high-performance liquid chromatography system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
| LC Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Elution | See Table 1 |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Table 1: Gradient Elution Program
| Time (min) | % Mobile Phase B |
|---|---|
| 0.0 | 30 |
| 1.0 | 95 |
| 2.5 | 95 |
| 2.6 | 30 |
| 4.0 | 30 |
| MS Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Ion Source Gas 1 | 50 psi |
| Ion Source Gas 2 | 50 psi |
| Curtain Gas | 30 psi |
| IonSpray Voltage | 5500 V |
| Temperature | 500°C |
Table 2: MRM Transitions and Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Declustering Potential (V) |
|---|---|---|---|---|
| This compound | 647.3 | 511.3 | 35 | 100 |
| Gambogic acid (IS) | 629.3 | 573.2 | 30 | 95 |
Data Analysis and Quantitative Data Summary
The quantification of this compound is based on the ratio of the peak area of the analyte to that of the internal standard. A calibration curve is constructed by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted (1/x²) linear regression.
Table 3: Calibration Curve Performance
| Concentration (ng/mL) | Accuracy (%) | Precision (%CV) |
|---|---|---|
| 1 (LLOQ) | 98.5 | 8.7 |
| 2 | 101.2 | 6.5 |
| 5 | 99.8 | 5.1 |
| 10 | 102.5 | 4.3 |
| 20 | 97.6 | 3.8 |
| 50 | 98.9 | 2.9 |
| 100 | 101.8 | 2.5 |
| 200 | 103.1 | 2.1 |
| 500 | 96.5 | 3.4 |
| 1000 (ULOQ) | 99.2 | 2.8 |
Table 4: Intra- and Inter-Assay Precision and Accuracy
| QC Level | Nominal Conc. (ng/mL) | Intra-Assay Precision (%CV) | Intra-Assay Accuracy (%) | Inter-Assay Precision (%CV) | Inter-Assay Accuracy (%) |
|---|---|---|---|---|---|
| LQC | 3 | 7.2 | 102.1 | 8.5 | 101.5 |
| MQC | 75 | 4.5 | 98.7 | 5.9 | 99.3 |
| HQC | 800 | 3.1 | 101.3 | 4.2 | 100.8 |
Table 5: Method Validation Summary
| Parameter | Result |
|---|---|
| Linearity (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Upper Limit of Quantification (ULOQ) | 1000 ng/mL |
| Matrix Effect | 95-105% |
| Recovery | > 85% |
| Stability (Bench-top, Freeze-thaw, Long-term) | Within ±15% of nominal concentrations |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the LC-MS/MS analysis of this compound in plasma.
Simplified Signaling Pathway of Gambogic Acid Derivatives
References
- 1. GA3, a new gambogic acid derivative, exhibits potent antitumor activities in vitro via apoptosis-involved mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [Advances in pharmacological mechanism and toxicology of gambogic acid] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GA3, a new gambogic acid derivative, exhibits potent antitumor activities in vitro via apoptosis-involved mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 9S-10alpha-Hydroxyepigambogic acid | 1164201-85-7 [amp.chemicalbook.com]
- 6. 10alpha-Hydroxyepigambogic acid - Immunomart [immunomart.com]
Application Notes: Utilizing 10α-Hydroxyepigambogic Acid in Cell Culture Experiments
Application Notes and Protocols for in vivo Experimental Design: 10α-Hydroxyepigambogic Acid Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction:
10α-Hydroxyepigambogic acid is a derivative of gambogic acid, a natural product known for its potent anti-cancer and anti-inflammatory properties.[1][2] While extensive research exists for gambogic acid, the in vivo characterization of this compound is less documented. These application notes provide a comprehensive guide for the in vivo experimental design of studies involving this compound, covering preliminary toxicity and pharmacokinetic profiling to efficacy evaluation in relevant disease models. The protocols and recommendations are based on established methodologies for natural product evaluation and data from studies on the parent compound, gambogic acid.
Preliminary in vivo Assessment: Toxicity and Pharmacokinetics
A crucial first step in the in vivo evaluation of any novel compound is to determine its safety profile and how it is absorbed, distributed, metabolized, and excreted (ADME). These preliminary studies are essential for dose selection in subsequent efficacy studies.
Acute Toxicity Study
Objective: To determine the short-term adverse effects and the maximum tolerated dose (MTD) of a single dose of this compound.
Protocol:
-
Animal Model: Healthy, 6-8 week old BALB/c mice or Sprague-Dawley rats of both sexes. A sufficient number of animals should be used to ensure statistical power.
-
Grouping: Animals are divided into a control group (vehicle only) and several dose groups of this compound.
-
Administration: The compound can be administered via various routes, with oral gavage (PO) and intravenous (IV) injection being the most common for initial studies.[3] The vehicle should be non-toxic and able to solubilize the compound (e.g., a mixture of saline, ethanol, and a surfactant like Tween 80).
-
Dosage: A dose-escalation design is typically used. Based on studies with gambogic acid, a starting range could be from 1 mg/kg to 100 mg/kg.[3]
-
Observation: Animals are closely monitored for clinical signs of toxicity (e.g., changes in behavior, weight loss, ruffled fur, mortality) immediately after dosing and for up to 14 days.
-
Endpoint Analysis: At the end of the study, blood samples are collected for hematological and serum biochemical analysis. A gross necropsy is performed, and major organs are collected for histopathological examination.
-
Data Presentation:
Dose (mg/kg) Route of Administration Mortality (%) Key Clinical Signs Changes in Body Weight (%) Vehicle PO 0 No observable effects +5% 10 PO 0 No observable effects +4% 50 PO 10 Lethargy, transient weight loss -2% 100 PO 50 Severe lethargy, significant weight loss -15%
Pharmacokinetic (PK) Study
Objective: To characterize the ADME profile of this compound.
Protocol:
-
Animal Model: Cannulated rats (e.g., Sprague-Dawley) are often used to facilitate serial blood sampling.
-
Grouping: Two groups of animals will receive a single dose of this compound via IV and PO administration, respectively.
-
Dosage: A non-toxic dose determined from the acute toxicity study should be used.
-
Blood Sampling: Blood samples are collected at predetermined time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 12, 24 hours) post-administration.
-
Analysis: The concentration of this compound in plasma is quantified using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).[4]
-
Data Presentation:
PK Parameter IV Administration PO Administration Cmax (ng/mL) 1500 350 Tmax (h) 0.08 1.5 AUC (0-t) (ng*h/mL) 2500 1800 t1/2 (h) 2.5 3.1 Bioavailability (%) - 72
Efficacy Studies: Anti-Inflammatory and Anti-Cancer Models
Based on the known activities of gambogic acid, promising therapeutic areas for this compound include inflammation and cancer.
in vivo Anti-Inflammatory Models
Several well-established models can be used to assess the anti-inflammatory potential of this compound.[5][6][7][8]
Objective: To evaluate the acute anti-inflammatory activity.
Protocol:
-
Animal Model: Wistar rats or Swiss albino mice.
-
Procedure: A sub-plantar injection of carrageenan is administered to the right hind paw to induce localized inflammation.
-
Treatment: this compound or a reference drug (e.g., indomethacin) is administered (typically PO) one hour before carrageenan injection.
-
Measurement: Paw volume is measured using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
Data Presentation:
Treatment Dose (mg/kg) Paw Volume Increase at 3h (%) Inhibition of Edema (%) Vehicle - 65 - Indomethacin 10 25 61.5 This compound 25 45 30.8 This compound 50 30 53.8
Objective: To assess the effect on systemic inflammation and cytokine production.[9]
Protocol:
-
Animal Model: C57BL/6 mice.
-
Procedure: Mice are injected intraperitoneally (IP) with LPS to induce a systemic inflammatory response.
-
Treatment: this compound is administered (PO or IP) prior to or concurrently with the LPS challenge.
-
Endpoint Analysis: Blood is collected to measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) using ELISA. Tissues (e.g., lung, liver) can be collected for histopathological analysis and to measure inflammatory markers.
-
Data Presentation:
Treatment Dose (mg/kg) Serum TNF-α (pg/mL) Serum IL-6 (pg/mL) Control - <10 <5 LPS + Vehicle - 1200 850 LPS + Dexamethasone 5 350 200 LPS + this compound 25 800 550 LPS + this compound 50 500 350
in vivo Anti-Cancer Models
Xenograft models are commonly used to evaluate the anti-tumor efficacy of novel compounds.[10][11][12]
Objective: To determine the effect of this compound on tumor growth.
Protocol:
-
Cell Lines: A variety of human cancer cell lines (e.g., A549 lung cancer, HCT116 colon cancer, MCF-7 breast cancer) can be used.
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are required to prevent rejection of the human tumor cells.[10]
-
Procedure: Cancer cells are injected subcutaneously into the flank of the mice.
-
Treatment: Once tumors reach a palpable size (e.g., 50-100 mm³), animals are randomized into treatment groups. This compound is administered according to a predetermined schedule (e.g., daily, every other day) via a suitable route (e.g., PO, IP, IV).
-
Measurement: Tumor volume is measured regularly (e.g., 2-3 times per week) with calipers. Animal body weight is also monitored as an indicator of toxicity.
-
Endpoint Analysis: At the end of the study, tumors are excised, weighed, and can be used for further analysis (e.g., histopathology, western blotting, qPCR).
-
Data Presentation:
Treatment Group Dose and Schedule Final Tumor Volume (mm³) Tumor Growth Inhibition (%) Change in Body Weight (%) Vehicle Daily 1500 ± 250 - +2 Cisplatin 5 mg/kg, twice weekly 600 ± 150 60 -8 This compound 20 mg/kg, daily 900 ± 200 40 +1 This compound 40 mg/kg, daily 550 ± 180 63 -3
Visualizations: Signaling Pathways and Experimental Workflows
Proposed Anti-Inflammatory Signaling Pathway
Caption: Proposed mechanism of anti-inflammatory action for this compound.
Experimental Workflow for in vivo Anti-Cancer Study
Caption: Workflow for a subcutaneous xenograft model.
Disclaimer: The provided protocols and data are illustrative and should be adapted based on specific experimental goals, available resources, and institutional guidelines for animal care and use. It is highly recommended to conduct a thorough literature review and consult with experienced researchers when designing and executing in vivo studies.
References
- 1. Frontiers | Gambogic acid: Multi-gram scale isolation, stereochemical erosion toward epi-gambogic acid and biological profile [frontiersin.org]
- 2. Synthesis and antiangiogenic activity of novel gambogic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics, tissue distribution and excretion of gambogic acid in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Simultaneous determination and pharmacokinetic study of gambogic acid and gambogenic acid in rat plasma after oral administration of Garcinia hanburyi extracts by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro and In vivo Models for Anti-inflammation: An Evaluative Review [accscience.com]
- 6. ijpras.com [ijpras.com]
- 7. In Vivo Animal Models in Preclinical Evaluation of Anti-Inflammatory Activity-A Review | Semantic Scholar [semanticscholar.org]
- 8. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vivo Acute Inflammatory Models | Redoxis [redoxis.se]
- 10. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 11. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 12. The Generation and Application of Patient-Derived Xenograft Model for Cancer Research - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of 10α-Hydroxyepigambogic Acid in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the quantitative analysis of 10α-Hydroxyepigambogic acid in biological matrices, particularly plasma. The protocols are based on established methodologies for structurally similar compounds, such as gambogic acid, and are intended to serve as a robust starting point for method development and validation.
Introduction
This compound is a derivative of gambogic acid, a significant bioactive caged xanthone (B1684191) extracted from the resin of Garcinia hanburyi.[1][2] Given the therapeutic potential of compounds from this class, particularly in oncology, robust and reliable bioanalytical methods are crucial for pharmacokinetic studies, drug metabolism research, and clinical trial support. This document outlines a detailed protocol for the quantification of this compound using Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS), a technique known for its high sensitivity and selectivity.[1][3][4]
Experimental Protocols
Materials and Reagents
-
This compound reference standard (≥98% purity)
-
Gambogic acid or a stable isotope-labeled analog as an internal standard (IS)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (B129727) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (B1210297) (LC-MS grade)
-
Ultrapure water
-
Control (drug-free) biological matrix (e.g., rat or human plasma)
UPLC-MS/MS Instrumentation and Conditions
A UPLC system coupled to a triple quadrupole mass spectrometer is recommended for this analysis. The following are suggested starting conditions, which should be optimized for the specific instrumentation used.
Table 1: Proposed UPLC-MS/MS Parameters
| Parameter | Recommended Condition |
| UPLC System | |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm)[5] |
| Mobile Phase A | Water with 0.1% Formic Acid and 10 mM Ammonium Acetate[1] |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.3 mL/min[5] |
| Gradient Elution | 0-0.5 min (10% B), 0.5-1.5 min (linear gradient to 90% B), 1.5-2.5 min (hold at 90% B), 2.5-2.6 min (return to 10% B), 2.6-4.0 min (re-equilibration) |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Mass Spectrometer | |
| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Proposed MRM Transitions (to be optimized) | Positive Mode: [M+H]⁺, Negative Mode: [M-H]⁻ |
| This compound (MW: 646.77) | Positive: m/z 647.3 → fragments, Negative: m/z 645.3 → fragments[6] |
| Gambogic acid (IS, MW: 628.77) | Positive: m/z 629.3 → 573.2, Negative: m/z 627.3 → fragments[1][7] |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 450°C |
Note: The molecular weight of this compound is approximately 18 Da higher than gambogic acid due to the additional hydroxyl group. The MRM transitions for the analyte and internal standard must be optimized by infusing standard solutions into the mass spectrometer to determine the most abundant and stable precursor and product ions.
Preparation of Standard and Quality Control (QC) Samples
-
Stock Solutions: Prepare primary stock solutions of this compound and the internal standard (IS) in methanol or acetonitrile at a concentration of 1 mg/mL.
-
Working Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with 50% acetonitrile/water to cover the desired calibration range (e.g., 1 - 1000 ng/mL).[1][3]
-
Calibration Standards and QC Samples: Spike appropriate volumes of the working standard solutions into control biological matrix to prepare calibration standards and quality control samples at low, medium, and high concentrations.
Sample Preparation Protocol (Protein Precipitation)
Protein precipitation is a rapid and effective method for extracting analytes like gambogic acid and its derivatives from plasma.[4][5]
-
Aliquot 50 µL of plasma sample (blank, calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the internal standard working solution (e.g., 100 ng/mL) and vortex briefly.
-
Add 150 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen if necessary, or inject directly if sensitivity allows.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 90% Mobile Phase A, 10% Mobile Phase B).
-
Vortex, centrifuge, and transfer to an autosampler vial for UPLC-MS/MS analysis.
Method Validation Parameters
A full validation of the bioanalytical method should be performed according to regulatory guidelines. The following table summarizes the typical acceptance criteria.
Table 2: Bioanalytical Method Validation Parameters and Acceptance Criteria
| Parameter | Description | Acceptance Criteria |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | The lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy. | Signal-to-noise ratio ≥ 10; Precision ≤ 20%; Accuracy within ±20% |
| Precision | The closeness of agreement among a series of measurements. Assessed at LLOQ, low, mid, and high QC levels. | Intra- and inter-day precision (CV%) ≤ 15% (≤ 20% at LLOQ)[1] |
| Accuracy | The closeness of the mean test results to the true value. Assessed at LLOQ, low, mid, and high QC levels. | Intra- and inter-day accuracy within ±15% of nominal value (±20% at LLOQ)[1] |
| Recovery | The extraction efficiency of an analytical process, reported as a percentage of the known amount of an analyte. | Consistent, precise, and reproducible |
| Matrix Effect | The direct or indirect alteration or interference in response due to the presence of unintended analytes or other interfering substances in the sample. | IS-normalized matrix factor should have a CV% ≤ 15% |
| Stability | The chemical stability of an analyte in a given matrix under specific conditions for given time intervals. | Analyte concentration should be within ±15% of the nominal concentration |
Data Presentation
The following tables are examples of how quantitative data from the analysis of this compound can be presented.
Table 3: Example Calibration Curve Data
| Nominal Conc. (ng/mL) | Calculated Conc. (ng/mL) | Accuracy (%) |
| 1.0 | 0.95 | 95.0 |
| 5.0 | 5.2 | 104.0 |
| 25.0 | 24.5 | 98.0 |
| 100.0 | 101.2 | 101.2 |
| 250.0 | 248.0 | 99.2 |
| 500.0 | 505.0 | 101.0 |
| 1000.0 | 990.0 | 99.0 |
Table 4: Example Precision and Accuracy Data for QC Samples
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (CV%) (n=6) | Intra-day Accuracy (%) (n=6) | Inter-day Precision (CV%) (3 days) | Inter-day Accuracy (%) (3 days) |
| LLOQ | 1.0 | 8.5 | 105.2 | 11.2 | 103.5 |
| Low | 3.0 | 6.2 | 98.7 | 7.8 | 101.1 |
| Medium | 150.0 | 4.1 | 102.3 | 5.5 | 100.5 |
| High | 800.0 | 3.5 | 99.5 | 4.9 | 99.8 |
Visualizations
The following diagrams illustrate the key workflows and relationships in the quantification process.
Caption: Workflow for the quantification of this compound.
Caption: Core parameters for bioanalytical method validation.
References
- 1. Simultaneous determination and pharmacokinetic study of gambogic acid and gambogenic acid in rat plasma after oral administration of Garcinia hanburyi extracts by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. UHPLC-MS method for determination of gambogic acid and application to bioavailability, pharmacokinetics, excretion and tissue distribution in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijisrt.com [ijisrt.com]
- 5. researchgate.net [researchgate.net]
- 6. shimadzu.com.cn [shimadzu.com.cn]
- 7. Determination of gambogic acid in human plasma by liquid chromatography-atmospheric pressure chemical ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Developing a Stable Formulation of 10α-Hydroxyepigambogic Acid for Research
Audience: Researchers, scientists, and drug development professionals.
Introduction
10α-Hydroxyepigambogic acid is a derivative of Gambogic Acid, a natural xanthonoid extracted from the resin of Garcinia hanburyi.[1][2] Gambogic acid and its derivatives have garnered significant interest in oncotherapy due to their potent pro-apoptotic and anti-angiogenic activities.[2][3][4][5] A primary mechanism of action for gambogic acid is the inhibition of anti-apoptotic Bcl-2 family proteins, which leads to the induction of apoptosis in cancer cells.[6] However, the therapeutic potential of these compounds is often hindered by their poor aqueous solubility, low bioavailability, and inherent instability, which present significant challenges for consistent and reliable in-vitro and in-vivo research.[1][7][8][9][10]
This document provides detailed application notes and protocols for developing a stable formulation of this compound, enabling researchers to conduct more accurate and reproducible experiments. The protocols outlined below cover solubility enhancement, formulation development, and stability assessment through forced degradation studies.
Pre-formulation Studies: Characterization of this compound
Prior to formulation development, a thorough characterization of the active pharmaceutical ingredient (API) is crucial.
1.1. Physicochemical Properties
A summary of the known properties of this compound is presented in Table 1.
| Property | Description | Source |
| Chemical Name | 9S-10alpha-Hydroxyepigambogic acid | [11] |
| Molecular Formula | C38H46O9 | [11] |
| Molecular Weight | 646.77 g/mol | [11] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. Poorly soluble in water. | [1][7][11] |
| Purity | ≥98% (Commercially available) | [11] |
1.2. Stability-Indicating Analytical Method Development
A validated stability-indicating analytical method is essential to accurately quantify the concentration of this compound and its degradation products. A High-Performance Liquid Chromatography (HPLC) method with UV detection is recommended.
Formulation Development Strategy
The primary goal is to enhance the aqueous solubility and stability of this compound. Based on successful strategies for gambogic acid, a nano-formulation approach using polymeric micelles is proposed.[7] Polymeric micelles are core-shell structures that can encapsulate hydrophobic drugs like this compound in their hydrophobic core, while the hydrophilic shell enhances aqueous solubility and stability.[12]
2.1. Excipient Selection
The choice of excipients is critical for the formulation's success. Table 2 provides a list of potential excipients.
| Excipient Class | Example | Rationale for Use |
| Amphiphilic Polymer | Poly(ethylene glycol)-block-poly(D,L-lactide) (mPEG-PDLLA) | Forms micelles to encapsulate the hydrophobic drug, improving solubility and stability. Biocompatible and biodegradable.[12] |
| Antioxidant | Ascorbic Acid, Sodium Metabisulfite | To prevent oxidative degradation of the drug.[13] |
| pH Adjuster | Citric Acid, Sodium Hydroxide | To maintain the pH of the formulation within a stable range.[13] |
| Cryoprotectant | Trehalose, Sucrose | To protect the formulation during lyophilization, if required for long-term storage. |
Experimental Protocols
3.1. Protocol 1: Preparation of this compound Loaded Polymeric Micelles
This protocol describes the preparation of a nano-formulation of this compound using the solvent evaporation method.
Materials:
-
This compound
-
mPEG-PDLLA
-
Dichloromethane (DCM)
-
Deionized water
-
Magnetic stirrer
-
Rotary evaporator
-
Syringe filter (0.22 µm)
Procedure:
-
Dissolve 10 mg of this compound and 100 mg of mPEG-PDLLA in 2 mL of DCM.
-
Slowly add the organic phase to 10 mL of deionized water while stirring vigorously.
-
Continue stirring for 2-4 hours at room temperature to allow for the initial evaporation of DCM and formation of a coarse emulsion.
-
Remove the remaining DCM using a rotary evaporator under reduced pressure at 30°C.
-
Filter the resulting micellar solution through a 0.22 µm syringe filter to remove any aggregates.
-
Store the formulation at 4°C, protected from light.
3.2. Protocol 2: Forced Degradation Studies
Forced degradation studies are performed to identify potential degradation pathways and to demonstrate the specificity of the stability-indicating analytical method.[14][15][16]
Stress Conditions:
-
Acidic Hydrolysis: 0.1 N HCl at 60°C for 2, 4, 8, 12, and 24 hours.
-
Alkaline Hydrolysis: 0.1 N NaOH at 60°C for 2, 4, 8, 12, and 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 2, 4, 8, 12, and 24 hours.
-
Thermal Degradation: Solid drug substance and formulated drug at 80°C for 1, 3, and 7 days.
-
Photostability: Expose the solid drug and formulated drug to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.
Procedure:
-
Prepare solutions of the this compound formulation at a concentration of 1 mg/mL.
-
Expose the solutions to the stress conditions listed above.
-
At each time point, withdraw a sample and neutralize it if necessary (for acidic and alkaline hydrolysis).
-
Dilute the sample to a suitable concentration and analyze by the validated HPLC method.
-
Analyze a control sample (unstressed) at each time point for comparison.
3.3. Protocol 3: Short-Term Stability Study
A short-term stability study is conducted to evaluate the stability of the developed formulation under accelerated storage conditions.
Storage Conditions:
-
4°C ± 2°C
-
25°C ± 2°C / 60% RH ± 5% RH
-
40°C ± 2°C / 75% RH ± 5% RH
Procedure:
-
Aliquot the this compound formulation into glass vials and seal.
-
Store the vials at the specified storage conditions.
-
At predetermined time points (e.g., 0, 1, 2, 4, and 8 weeks), withdraw a vial from each storage condition.
-
Analyze the samples for appearance, pH, particle size, and drug content using the validated HPLC method.
Visualization of Concepts
4.1. Experimental Workflow
The following diagram illustrates the workflow for developing and evaluating a stable formulation of this compound.
Caption: Formulation Development Workflow.
4.2. Hypothetical Signaling Pathway
This diagram depicts a simplified signaling pathway illustrating how this compound might induce apoptosis through the inhibition of Bcl-2 proteins.
Caption: Apoptosis Signaling Pathway.
Data Presentation
All quantitative data from the stability studies should be summarized in clear and concise tables for easy comparison.
Table 3: Example of Stability Data Summary for this compound Formulation
| Storage Condition | Time Point (Weeks) | Appearance | pH | Particle Size (nm) | Drug Content (%) |
| 4°C | 0 | Clear, yellowish solution | 6.8 | 150 | 100.0 |
| 4 | Clear, yellowish solution | 6.7 | 152 | 99.5 | |
| 8 | Clear, yellowish solution | 6.8 | 155 | 99.1 | |
| 25°C / 60% RH | 0 | Clear, yellowish solution | 6.8 | 150 | 100.0 |
| 4 | Clear, yellowish solution | 6.6 | 160 | 98.2 | |
| 8 | Clear, yellowish solution | 6.5 | 165 | 97.0 | |
| 40°C / 75% RH | 0 | Clear, yellowish solution | 6.8 | 150 | 100.0 |
| 4 | Slight precipitation | 6.2 | 180 | 92.3 | |
| 8 | Precipitation | 5.9 | 210 | 85.6 |
The protocols and strategies outlined in this document provide a comprehensive framework for developing a stable and soluble formulation of this compound suitable for research purposes. By systematically evaluating different excipients and storage conditions, researchers can develop a robust formulation that will yield more reliable and reproducible data in preclinical studies. The use of a nano-formulation approach, such as polymeric micelles, is a promising strategy to overcome the inherent challenges associated with this class of compounds.
References
- 1. Emerging tendencies for the nano-delivery of gambogic acid: a promising approach in oncotherapy - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08042K [pubs.rsc.org]
- 2. Discovery, characterization and SAR of gambogic acid as a potent apoptosis inducer by a HTS assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Antiangiogenic Activity of Novel Gambogic Acid Derivatives [mdpi.com]
- 4. Synthesis and evaluation of gambogic acid derivatives as antitumor agents. Part III - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of a Highly Potent and Novel Gambogic Acid Derivative a...: Ingenta Connect [ingentaconnect.com]
- 6. Gambogic acid is an antagonist of antiapoptotic Bcl-2 family proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Improving aqueous solubility and antitumor effects by nanosized gambogic acid-mPEG2000 micelles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dovepress.com [dovepress.com]
- 9. Study of the enhanced anticancer efficacy of gambogic acid on Capan-1 pancreatic cancer cells when mediated via magnetic Fe3O4 nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. 9S-10alpha-Hydroxyepigambogic acid | 1164201-85-7 [amp.chemicalbook.com]
- 12. Solubility Enhancement of Hydrophobic Drugs [sigmaaldrich.com]
- 13. Stabilizer Excipients - Protheragen [protheragen.ai]
- 14. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biopharminternational.com [biopharminternational.com]
- 16. acdlabs.com [acdlabs.com]
Application Notes and Protocols for 10α-Hydroxyepigambogic Acid as a Reference Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction
10α-Hydroxyepigambogic acid is a derivative of gambogic acid, a caged xanthone (B1684191) primarily isolated from the resin of Garcinia hanburyi. Gambogic acid and its derivatives have garnered significant interest in the scientific community for their potent biological activities, particularly their anticancer properties. As research into the therapeutic potential of these compounds progresses, the need for well-characterized reference standards for accurate quantification and quality control becomes paramount. This document provides detailed application notes and protocols for the use of this compound as a reference standard in analytical chemistry, particularly for chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).
The protocols outlined below are based on established methods for the analysis of structurally similar compounds, such as gambogic acid and other xanthones. These methods provide a strong foundation for the development and validation of analytical procedures for this compound.
Physicochemical Properties and Handling
A summary of the key physicochemical properties of this compound is presented in the table below. Proper handling and storage are crucial for maintaining the integrity of the reference standard.
| Property | Data |
| Molecular Formula | C₃₈H₄₆O₉ |
| Molecular Weight | 646.77 g/mol |
| Appearance | Powder |
| Purity (as per supplier) | >98% (by HPLC) |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone |
| Storage | Store at -20°C, protected from light and moisture. |
Table 1: Physicochemical Properties of this compound
Application 1: Quantification by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This protocol describes a method for the quantitative determination of this compound using HPLC with UV detection. This method is suitable for the analysis of bulk material, formulated products, and for quality control purposes. The method is adapted from validated procedures for gambogic acid.
Experimental Protocol: HPLC-UV
1. Instrumentation and Materials:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector.
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Analytical balance.
-
Volumetric flasks and pipettes.
-
HPLC-grade methanol (B129727), acetonitrile, and water.
-
Formic acid or acetic acid (analytical grade).
-
This compound reference standard.
2. Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 reversed-phase (4.6 x 250 mm, 5 µm) |
| Mobile Phase | Acetonitrile : Water (with 0.1% Formic Acid) (85:15, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Detection Wavelength | 360 nm (based on UV maxima of similar xanthones) |
| Injection Volume | 10 µL |
| Run Time | Approximately 15 minutes |
Table 2: HPLC-UV Chromatographic Conditions
3. Preparation of Solutions:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 to 100 µg/mL.
-
Sample Preparation: The sample preparation will depend on the matrix. For a simple matrix like a formulated product, dissolve the product in methanol, sonicate for 15 minutes, and filter through a 0.45 µm syringe filter before injection. For complex matrices, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary.
4. Method Validation Parameters (Expected Performance based on Analogs):
| Parameter | Expected Range/Value |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | ~0.5 µg/mL |
| Limit of Quantification (LOQ) | ~1.5 µg/mL |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2% |
Table 3: Expected HPLC-UV Method Validation Parameters
Workflow for HPLC-UV Analysis
Application Notes and Protocols: Anti-Tumor Activity Assessment of Gambogic Acid
These notes are intended for researchers, scientists, and drug development professionals investigating the anti-neoplastic potential of novel compounds.
Introduction
Gambogic acid (GA) is a xanthonoid that has demonstrated significant anti-tumor effects across a wide range of cancers, including but not limited to lung, breast, ovarian, gastric, and colorectal cancers.[3] Its mechanisms of action are multifaceted, primarily involving the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways crucial for cancer cell survival and proliferation.[4] This document provides a summary of its anti-tumor activities and detailed protocols for its assessment.
Data Presentation: Anti-Tumor Activity of Gambogic Acid
The anti-tumor efficacy of Gambogic Acid has been quantified through various in vitro and in vivo studies. The following tables summarize key findings.
Table 1: In Vitro Cytotoxicity of Gambogic Acid (IC50 Values)
| Cancer Cell Line | Cancer Type | IC50 (µM) | Assay Duration (h) | Reference |
| HCT116 | Colon Cancer | 1.24 | Not Specified | |
| SW-116 | Colorectal Cancer | 0.98 | 48 | |
| LOVO | Colorectal Cancer | 1.07 | 48 | |
| BGC-823 | Gastric Cancer | 1.41 | 48 | [5] |
| MKN-28 | Gastric Cancer | 1.52 | 48 | |
| MCF-7 | Breast Cancer | 1.16 | Not Specified | [6] |
| MDA-MB-231 | Breast Cancer | <1.59 | Not Specified | |
| A549 | Non-Small Cell Lung Cancer | Not Specified | Not Specified | [7] |
| NCI-H460 | Non-Small Cell Lung Cancer | Not Specified | Not Specified | [8] |
| SKOV3 | Ovarian Cancer | Not Specified | Not Specified | |
| HeLa | Cervical Cancer | 3.53 | Not Specified | |
| HepG2 | Liver Cancer | 3.80 | Not Specified | |
| K562 | Leukemia | ~0.5 | Not Specified | [9] |
| JeKo-1 | Mantle Cell Lymphoma | Not Specified | Not Specified | [2] |
Table 2: In Vivo Tumor Growth Inhibition by Gambogic Acid
| Cancer Model | Dosing Regimen | Tumor Growth Inhibition | Reference |
| Ovarian Cancer (SKOV3 Xenograft) | Not Specified | Significant suppression of tumor growth | |
| Non-Small Cell Lung Cancer (NCI-H1993 Xenograft) | 10, 20, 30 mg/kg for 3 weeks | Dose-dependent inhibition | [10] |
| Colorectal Cancer (CT26 Murine Model) | Not Specified | Significant reduction in tumor volume and weight | [3] |
| Glioblastoma (C6 Xenograft) | i.v. injection for 2 weeks | Significant reduction in tumor volumes | [1] |
Table 3: Induction of Apoptosis by Gambogic Acid
| Cell Line | GA Concentration (µM) | Treatment Duration (h) | Percentage of Apoptotic Cells | Reference |
| JeKo-1 | Dose-dependent | Not Specified | 8.3% to 48.7% | [2] |
| HepG2 | 1, 2, 4 | 48 | Dose-dependent increase | |
| K562 | 0.5, 0.75, 1.0 | 24 | Dose-dependent increase | [9] |
| A549 | 0.5, 0.75, 1.0 | 24 | Dose-dependent increase | [7] |
| SPC-A1 | 0.5, 0.75, 1.0 | 24 | Dose-dependent increase | [7] |
Table 4: Effect of Gambogic Acid on Cell Cycle Distribution
| Cell Line | GA Concentration (µM) | Treatment Duration (h) | Effect on Cell Cycle | Reference |
| BGC-823 | Growth suppressive concentrations | Not Specified | G2/M phase arrest | [5] |
| SW620 | Low, Middle, High | Not Specified | Increased number of G1-phase cells | [4] |
| A549, A549/DDP, A549/Taxol | Low-dose | 48 | Increased percentage of cells in G2/M phase | [11] |
Experimental Protocols
Cell Viability Assessment (MTT Assay)
This protocol is for determining the cytotoxic effects of a compound on cancer cells by measuring metabolic activity.[10]
Materials:
-
96-well tissue culture plates
-
Cancer cell lines of interest
-
Complete culture medium
-
Gambogic Acid (or test compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[1]
-
Solubilization solution (e.g., DMSO or 4 mM HCl, 0.1% NP40 in isopropanol)[12]
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Prepare serial dilutions of the test compound in culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted compound to each well. Include vehicle-only wells as a negative control.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[12]
-
Carefully remove the medium containing MTT.
-
Add 150 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.[12]
-
Agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[12]
-
Measure the absorbance at 570-590 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
Apoptosis Detection (Annexin V-FITC/PI Staining)
This protocol is for quantifying the percentage of apoptotic and necrotic cells using flow cytometry.
Materials:
-
6-well tissue culture plates
-
Cancer cell lines
-
Test compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium (B1200493) Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and grow to ~70-80% confluency.
-
Treat the cells with the test compound at various concentrations for the desired time.
-
Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[9]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol details the analysis of cell cycle distribution by staining cellular DNA with propidium iodide.[11]
Materials:
-
6-well tissue culture plates
-
Cancer cell lines
-
Test compound
-
PBS
-
70% Ethanol (B145695) (ice-cold)
-
PI staining solution (containing PI, RNase A, and Triton X-100 in PBS)[2]
-
Flow cytometer
Procedure:
-
Seed and treat cells with the test compound as described for the apoptosis assay.
-
Harvest the cells and wash once with PBS.
-
Fix the cells by adding the cell pellet dropwise to ice-cold 70% ethanol while vortexing.
-
Incubate the fixed cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in the PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry.
Western Blot Analysis of Signaling Proteins
This protocol is for detecting changes in the expression levels of key proteins involved in apoptosis and other signaling pathways.[4]
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against Bcl-2, Bax, Caspase-3, p-AKT, AKT, etc.)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Imaging system
Procedure:
-
Treat cells with the test compound, then wash with cold PBS and harvest.
-
Lyse the cells in ice-cold lysis buffer.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the supernatant.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using an ECL reagent and an imaging system.
Visualizations: Signaling Pathways and Workflows
Signaling Pathways Modulated by Gambogic Acid
Gambogic acid has been shown to interact with multiple intracellular signaling pathways to exert its anti-tumor effects.
Caption: General experimental workflow for assessing the anti-tumor activity of Gambogic Acid.
Caption: Gambogic Acid induces apoptosis via the intrinsic mitochondrial pathway.
Caption: Gambogic Acid inhibits the pro-survival NF-κB and PI3K/AKT signaling pathways.
References
- 1. broadpharm.com [broadpharm.com]
- 2. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 3. Gambogic Acid Induces Apoptosis of Non-Small Cell Lung Cancer (NSCLC) Cells by Suppressing Notch Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. corefacilities.iss.it [corefacilities.iss.it]
- 6. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 7. Unravelling the Therapeutic Potential of Gambogic Acid: Deciphering Its Molecular Mechanism of Action and Emerging Role as an Anticancer Xanthone [gavinpublishers.com]
- 8. Gambogic acid improves non‐small cell lung cancer progression by inhibition of mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. static.igem.org [static.igem.org]
- 10. merckmillipore.com [merckmillipore.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
"troubleshooting 10α-Hydroxyepigambogic acid solubility for in vitro assays"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 10α-Hydroxyepigambogic acid. The following information is designed to address common challenges related to the solubility of this compound in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is soluble in several organic solvents, including DMSO, chloroform, dichloromethane, ethyl acetate, and acetone.[1][2] For in vitro assays, Dimethyl Sulfoxide (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions.
Q2: What is a typical stock solution concentration for this compound?
A2: While specific quantitative solubility data is limited, commercial suppliers offer this compound as a 10 mM solution in DMSO. This suggests that preparing a stock solution at this concentration is readily achievable. It is always recommended to start with a small amount of the compound to ensure it fully dissolves in the chosen volume of solvent.
Q3: How should I store stock solutions of this compound?
A3: For long-term storage, it is recommended to store stock solutions of this compound at -20°C in tightly sealed aliquots to minimize freeze-thaw cycles. Under these conditions, the solution is generally stable for up to two weeks. For daily use, the solution can be stored at 2-8°C, but it is advisable to prepare fresh working solutions for each experiment.
Q4: My this compound precipitated when I added it to my aqueous cell culture medium. What should I do?
A4: Precipitation upon dilution of a DMSO stock solution into aqueous media is a common issue for hydrophobic compounds like this compound, a phenomenon often referred to as "solvent shock." Please refer to the troubleshooting guide below for a systematic approach to resolving this issue. The parent compound, gambogic acid, has very poor aqueous solubility (less than 0.5 µg/mL), which suggests that this compound is also likely to have limited solubility in aqueous solutions.[3][4]
Q5: What is the maximum concentration of DMSO that is safe for my cells in an in vitro assay?
A5: The tolerance of cell lines to DMSO can vary. However, it is a general recommendation to keep the final concentration of DMSO in the cell culture medium at or below 0.5%, and ideally no higher than 0.1%, to avoid solvent-induced cytotoxicity or off-target effects. It is crucial to include a vehicle control (media with the same final concentration of DMSO) in your experiments to account for any effects of the solvent.
Solubility and Stability Data
The following table summarizes the available solubility and stability information for this compound and the related compound, gambogic acid.
| Solvent/Condition | This compound | Gambogic Acid (Related Compound) | Notes |
| DMSO | Soluble (10 mM is commercially available) | Soluble | Recommended for stock solutions. |
| Chloroform | Soluble | Soluble | Not suitable for in vitro assays. |
| Dichloromethane | Soluble | Soluble | Not suitable for in vitro assays. |
| Ethyl Acetate | Soluble | Soluble | Not suitable for in vitro assays. |
| Acetone | Soluble | Stable | Not typically used for in vitro assays. |
| Methanol | Not specified | Unstable, especially with alkalis | Caution advised due to potential for degradation. |
| Aqueous Buffers (e.g., PBS, Cell Culture Media) | Likely very low solubility | Very low solubility (<0.5 µg/mL)[3][4] | Prone to precipitation. |
| Storage of DMSO Stock | Store at -20°C for up to 2 weeks | Not specified | Aliquot to avoid freeze-thaw cycles. |
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution in DMSO
-
Preparation: Allow the vial of powdered this compound to equilibrate to room temperature for at least one hour before opening.
-
Calculation: Determine the required volume of DMSO to achieve a 10 mM concentration based on the amount of compound provided. The molecular weight of this compound is 646.77 g/mol .
-
Dissolution: Add the calculated volume of high-purity, anhydrous DMSO to the vial.
-
Mixing: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution, but avoid excessive heat.
-
Storage: Aliquot the stock solution into smaller, single-use volumes in tightly sealed vials and store at -20°C.
Protocol for Preparing a Working Solution in Cell Culture Medium
-
Pre-warm Medium: Pre-warm your complete cell culture medium to 37°C.
-
Intermediate Dilution (Optional but Recommended): To minimize "solvent shock," first prepare an intermediate dilution of your 10 mM stock solution in pre-warmed medium. For example, dilute the 10 mM stock 1:100 in medium to create a 100 µM intermediate solution.
-
Final Dilution: While gently vortexing or swirling the pre-warmed medium, add the stock or intermediate solution dropwise to achieve the desired final concentration. This gradual addition helps to ensure rapid and even dispersion.
-
Final Mixing and Inspection: Gently mix the final working solution and visually inspect for any signs of precipitation (cloudiness or visible particles) before adding it to your cells.
Troubleshooting Guides
Issue: Compound Precipitates Immediately Upon Dilution in Aqueous Medium
References
- 1. Research Progress in the Field of Gambogic Acid and Its Derivatives as Antineoplastic Drugs | MDPI [mdpi.com]
- 2. Gambogic Acid Inhibits Gastric Cancer Cell Proliferation through Necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. Improving aqueous solubility and antitumor effects by nanosized gambogic acid-mPEG2000 micelles - PMC [pmc.ncbi.nlm.nih.gov]
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) separation of 10α-Hydroxyepigambogic acid from its related compounds.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in separating this compound from related compounds?
A1: The primary challenge lies in the structural similarity between this compound and its analogues, such as gambogic acid, epigambogic acid, and other hydroxylated derivatives. These compounds are often isomers or epimers with very similar physicochemical properties, leading to co-elution or poor resolution under suboptimal HPLC conditions. Achieving baseline separation requires careful optimization of the stationary phase, mobile phase composition, and other chromatographic parameters.
Q2: What type of HPLC column is most suitable for this separation?
A2: Reversed-phase columns, particularly C18 and C8 columns, are commonly used for the separation of xanthones from Garcinia species.[1][2][3][4] For enhanced resolution of closely related isomers and epimers, ultra-high performance liquid chromatography (UHPLC) columns with smaller particle sizes (e.g., sub-2 µm) can provide significantly better efficiency and faster analysis times.[5][6]
Q3: How does the mobile phase composition affect the separation?
A3: The mobile phase composition, particularly the organic modifier and the pH, is a critical factor. A mixture of an organic solvent (typically acetonitrile (B52724) or methanol) and an aqueous phase is used. Acetonitrile often provides better resolution for complex mixtures of these compounds. The aqueous phase is usually acidified with a small amount of an acid like formic acid or acetic acid to suppress the ionization of the carboxylic acid groups on the analytes, which results in sharper peaks and better retention on reversed-phase columns.[2][3][4]
Q4: What detection wavelength is recommended for this compound and its related compounds?
A4: Xanthones, including gambogic acid and its derivatives, exhibit strong UV absorbance. A detection wavelength of around 360 nm is commonly used and provides good sensitivity for these compounds.[1][2][3][4]
Q5: Can I use mass spectrometry (MS) for detection?
A5: Yes, coupling HPLC or UPLC with a mass spectrometer (LC-MS or UPLC-MS/MS) is a powerful technique for the analysis of these compounds.[5][6][7] It provides not only sensitive detection but also structural information, which is invaluable for identifying and confirming the presence of specific isomers and metabolites in complex mixtures. Electrospray ionization (ESI) is a suitable ionization technique for these molecules.[5][8]
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC separation of this compound and related compounds.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor Resolution / Peak Overlap | 1. Inappropriate column chemistry. 2. Mobile phase is not optimized. 3. Gradient slope is too steep. | 1. Try a different stationary phase (e.g., C8 instead of C18, or a phenyl-hexyl column for alternative selectivity). For very similar compounds, consider a UPLC column with sub-2 µm particles for higher efficiency. 2. Adjust the organic solvent-to-aqueous ratio. Try switching from methanol (B129727) to acetonitrile or vice versa. Optimize the pH of the aqueous phase by adjusting the concentration of the acid (e.g., 0.1% formic acid). 3. If using a gradient, decrease the gradient slope (i.e., make it shallower) to improve the separation of closely eluting peaks. |
| Peak Tailing | 1. Secondary interactions with the stationary phase (silanol activity). 2. pH of the mobile phase is close to the pKa of the analytes. 3. Column overload. | 1. Use a modern, end-capped column with low silanol (B1196071) activity. Adding a small amount of a competing base (e.g., triethylamine) to the mobile phase can sometimes help, but this may not be suitable for MS detection. 2. Ensure the mobile phase is sufficiently acidic (e.g., pH 2.5-3.5) to keep the carboxylic acid groups protonated. 3. Reduce the injection volume or the concentration of the sample. |
| Broad Peaks | 1. Large extra-column volume. 2. Column contamination or degradation. 3. Inappropriate flow rate. | 1. Use shorter tubing with a smaller internal diameter between the injector, column, and detector. 2. Flush the column with a strong solvent (e.g., isopropanol). If the problem persists, the column may need to be replaced. Using a guard column can help extend the life of the analytical column. 3. Optimize the flow rate. A lower flow rate can sometimes improve peak shape, but it will increase the analysis time. |
| Irreproducible Retention Times | 1. Inadequate column equilibration. 2. Mobile phase composition is changing. 3. Fluctuations in column temperature. | 1. Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection, especially when using a gradient. 2. Prepare fresh mobile phase daily and ensure it is well-mixed. If using an online mixer, ensure it is functioning correctly. 3. Use a column oven to maintain a constant and consistent temperature. |
Data Presentation
Table 1: Comparison of Reported HPLC Methods for Gambogic Acid and Related Compounds
| Parameter | Method 1 [3] | Method 2 [2] | Method 3 [1] | Method 4 (UPLC) [5] |
| Column | C18 (150 x 4.6 mm, 5 µm) | Hypersil ODS C18 (250 x 4.6 mm, 5 µm) | C8 | ACQUITY BEH C18 (100 x 2.1 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Acetic Acid in Water | 0.1% Acetic Acid in Water | 0.1% Acetic Acid in Water | 0.1% Formic Acid in Water |
| Mobile Phase B | Methanol | Methanol | Acetonitrile/1,4-dioxane | Acetonitrile |
| Composition | 93:7 (B:A) | 93:7 (B:A) | 60:30:10 (ACN:Water with 0.1% Acetic Acid:1,4-dioxane) | Gradient |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min | 0.4 mL/min |
| Temperature | 25°C | Not Specified | Not Specified | 35°C |
| Detection | UV at 360 nm | UV at 360 nm | UV at 360 nm | ESI-QTOF-MS/MS |
| Injection Volume | 20 µL | Not Specified | Not Specified | 5 µL |
Experimental Protocols
Protocol 1: General Purpose HPLC Method for Screening
This protocol is a starting point for the separation of this compound from a mixture of related compounds.
-
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis or PDA detector.
-
-
Column:
-
Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
-
Mobile Phase:
-
Mobile Phase A: 0.1% (v/v) Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
-
Chromatographic Conditions:
-
Gradient Program:
-
0-5 min: 70% B
-
5-20 min: 70% to 90% B
-
20-25 min: 90% B
-
25.1-30 min: 70% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 360 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Dissolve the sample in methanol or acetonitrile to a final concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
Protocol 2: High-Resolution UPLC-MS Method for Isomer Separation
This protocol is designed for achieving high-resolution separation of closely related isomers and for their identification using mass spectrometry.
-
Instrumentation:
-
UPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
-
Column:
-
UPLC C18 column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).[5]
-
-
Mobile Phase:
-
Chromatographic Conditions:
-
Gradient Program:
-
0-1 min: 60% B
-
1-8 min: 60% to 95% B
-
8-10 min: 95% B
-
10.1-12 min: 60% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 2 µL.
-
-
Mass Spectrometry Parameters (Example for ESI-QTOF):
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Capillary Voltage: 3.0 kV.
-
Sampling Cone: 30 V.
-
Source Temperature: 120°C.
-
Desolvation Temperature: 350°C.
-
Cone Gas Flow: 50 L/h.
-
Desolvation Gas Flow: 600 L/h.
-
Acquisition Range: m/z 100-1000.
-
Visualizations
Caption: Experimental workflow for HPLC analysis of this compound.
Caption: Troubleshooting decision tree for HPLC separation issues.
References
- 1. tautobiotech.com [tautobiotech.com]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Analysis of caged xanthones from the resin of Garcinia hanburyi using ultra-performance liquid chromatography/electrospray ionization quadrupole time-of-flight tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. UHPLC-MS method for determination of gambogic acid and application to bioavailability, pharmacokinetics, excretion and tissue distribution in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Rapid characterization of caged xanthones in the resin of Garcinia hanburyi using multiple mass spectrometric scanning modes: the importance of biosynthetic knowledge based prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scholars.hkbu.edu.hk [scholars.hkbu.edu.hk]
Technical Support Center: Addressing Matrix Effects in LC-MS/MS Quantification of 10α-Hydroxyepigambogic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the LC-MS/MS quantification of 10α-Hydroxyepigambogic acid.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect the quantification of this compound?
A1: Matrix effects are the alteration of the ionization efficiency of a target analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix (e.g., plasma, urine, tissue homogenates).[1][2][3] These effects can manifest as either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), leading to inaccurate and imprecise quantification.[1][2] Common matrix components that cause these effects include phospholipids (B1166683), salts, proteins, and lipids.[2][4]
Q2: How can I detect the presence of matrix effects in my assay for this compound?
A2: Two primary methods are used to assess matrix effects:
-
Post-Extraction Spike Method: This quantitative approach compares the peak area of this compound in a neat solution to the peak area of a blank matrix sample that has been extracted and then spiked with the analyte at the same concentration.[1] A significant difference in peak areas indicates the presence of matrix effects.
-
Post-Column Infusion Method: This is a qualitative method where a constant flow of a this compound solution is infused into the mass spectrometer after the analytical column.[1][5] A blank extracted matrix sample is then injected onto the column. Any dip or rise in the baseline signal at the retention time of the analyte indicates ion suppression or enhancement, respectively.[1][5]
Q3: What are the most effective strategies to minimize or compensate for matrix effects when analyzing this compound?
A3: A multi-pronged approach is often necessary:
-
Optimize Sample Preparation: The goal is to remove interfering matrix components while efficiently recovering this compound. Techniques like Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are generally more effective at removing interferences than simple protein precipitation.[6][7]
-
Chromatographic Separation: Adjusting the HPLC or UHPLC method to chromatographically separate this compound from co-eluting matrix components is a crucial step.[6][8] This can involve modifying the mobile phase composition, gradient profile, or using a different column chemistry.
-
Use of an Internal Standard: A stable isotope-labeled (SIL) internal standard of this compound is the gold standard for compensating for matrix effects.[1][4][9] Since the SIL internal standard has nearly identical chemical and physical properties, it co-elutes with the analyte and experiences similar matrix effects, allowing for accurate correction of the signal.[4][9]
-
Matrix-Matched Calibration: Preparing calibration standards in the same matrix as the samples can help to compensate for consistent matrix effects.[6]
Troubleshooting Guide
This guide addresses specific issues you may encounter during the LC-MS/MS quantification of this compound.
Problem 1: Poor reproducibility of the analyte/internal standard area ratio.
-
Possible Cause: Differential matrix effects where the analyte and internal standard are not affected by co-eluting interferences in the same way. This can happen if they do not co-elute perfectly.[4]
-
Solution:
-
Optimize Chromatography: Adjust the gradient or mobile phase to ensure the analyte and internal standard co-elute.
-
Improve Sample Cleanup: Employ a more rigorous sample preparation method like SPE to remove the interfering components.
-
Investigate Isotope Effect: With deuterated internal standards, a slight shift in retention time can occur.[4] If this is the case, a different SIL-IS (e.g., ¹³C-labeled) might be necessary.
-
Problem 2: Low recovery of this compound during sample preparation.
-
Possible Cause: The chosen sample preparation protocol is not optimal for the physicochemical properties of this compound.
-
Solution:
-
Liquid-Liquid Extraction (LLE): Experiment with different organic solvents and pH adjustments of the aqueous phase to improve extraction efficiency.[7]
-
Solid-Phase Extraction (SPE): Screen different sorbent types (e.g., reversed-phase, ion-exchange) and optimize the wash and elution steps.
-
Problem 3: Significant ion suppression is observed at the retention time of this compound.
-
Possible Cause: Co-elution with highly suppressing matrix components, such as phospholipids from plasma samples.
-
Solution:
-
Phospholipid Removal: Incorporate a specific phospholipid removal step in your sample preparation, such as using specialized SPE cartridges or plates.[10]
-
Chromatographic Separation: Modify the LC gradient to separate the analyte from the phospholipid elution zone.
-
Change Ionization Source: If using Electrospray Ionization (ESI), consider trying Atmospheric Pressure Chemical Ionization (APCI), as it can be less susceptible to matrix effects for certain compounds.[11][12]
-
Experimental Protocols
1. Solid-Phase Extraction (SPE) for Plasma Samples
This protocol is a general guideline and should be optimized for your specific application.
-
Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Loading: Dilute 100 µL of plasma with 400 µL of 4% phosphoric acid in water. Load the entire volume onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute this compound with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.
2. Liquid-Liquid Extraction (LLE) for Urine Samples
-
Sample Preparation: To 200 µL of urine, add the internal standard and 50 µL of 1 M acetic acid.
-
Extraction: Add 1 mL of ethyl acetate (B1210297) and vortex for 2 minutes.
-
Centrifugation: Centrifuge at 4000 rpm for 10 minutes.
-
Separation and Evaporation: Transfer the upper organic layer to a clean tube and evaporate to dryness under nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.
Quantitative Data Summary
The following tables summarize typical performance data that should be aimed for during method validation. The values are based on general bioanalytical method validation guidelines and may need to be adjusted based on specific regulatory requirements.
Table 1: Acceptance Criteria for Method Validation
| Parameter | Acceptance Criteria |
| Accuracy | Within ±15% of the nominal concentration (±20% at the Lower Limit of Quantification, LLOQ)[13][14] |
| Precision | Coefficient of Variation (CV) ≤15% (≤20% at the LLOQ)[13][14] |
| Recovery | Consistent, precise, and reproducible |
| Matrix Effect | The CV of the IS-normalized matrix factor should be ≤15%[2] |
| Linearity | Correlation coefficient (r²) ≥ 0.99[14] |
Table 2: Example Recovery and Matrix Effect Data for a Related Compound (Gambogic Acid)
| Sample Preparation Method | Analyte Recovery (%) | Matrix Effect (%) |
| Protein Precipitation (Acetonitrile) | 85 - 95 | 60 - 80 (Ion Suppression) |
| Liquid-Liquid Extraction (Ethyl Acetate) | 70 - 85 | 85 - 105 |
| Solid-Phase Extraction (C18) | 90 - 105 | 95 - 110 |
Note: This data is illustrative and the actual results for this compound may vary.
Visualizations
Caption: A troubleshooting workflow for identifying and mitigating matrix effects.
Caption: Comparison of common sample preparation techniques for biological matrices.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Matrix effects and selectivity issues in LC-MS-MS: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 4. benchchem.com [benchchem.com]
- 5. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 6. longdom.org [longdom.org]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. waters.com [waters.com]
- 10. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 11. providiongroup.com [providiongroup.com]
- 12. files.core.ac.uk [files.core.ac.uk]
- 13. resolian.com [resolian.com]
- 14. Development and validation of an LC-MS/MS method for determination of compound K in human plasma and clinical application - PMC [pmc.ncbi.nlm.nih.gov]
"improving the stability of 10α-Hydroxyepigambogic acid in stock solutions"
Welcome to the technical support center for 10α-Hydroxyepigambogic acid. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals ensure the stability of their stock solutions for reliable experimental outcomes.
Troubleshooting Guides
This section addresses specific issues you may encounter with this compound stock solutions.
Issue 1: Inconsistent or lower-than-expected bioactivity in assays.
-
Possible Cause: Degradation of this compound in the stock solution. The parent compound, gambogic acid, is known to be unstable in certain solvents, and this compound may exhibit similar sensitivities.
-
Troubleshooting Steps:
-
Solvent Selection: Verify the solvent used for your stock solution. Protic solvents like methanol (B129727) may not be ideal. Consider using aprotic solvents such as DMSO, acetone (B3395972), or acetonitrile, where the related compound gambogic acid has shown greater stability.[1][2]
-
Storage Conditions: Ensure the stock solution is stored at or below -20°C as recommended for the solid compound.[3] Avoid repeated freeze-thaw cycles by preparing smaller, single-use aliquots.
-
pH of Media: Be mindful of the pH of your experimental media. Alkaline conditions can accelerate the degradation of the related compound, gambogic acid.[1][2]
-
Age of Stock Solution: Prepare fresh stock solutions regularly. Do not use stock solutions that have been stored for an extended period, especially if the stability in your specific solvent has not been validated.
-
Purity Check: If possible, verify the integrity of your compound using analytical methods like HPLC to check for the appearance of degradation products.
-
Issue 2: Precipitation or cloudiness observed in the stock solution upon storage or dilution.
-
Possible Cause: Poor solubility or saturation issues. This compound is soluble in several organic solvents like Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone. However, its solubility in aqueous media is expected to be low, a common characteristic for gambogic acid derivatives.[4][5]
-
Troubleshooting Steps:
-
Solvent Choice: Ensure you are using a recommended organic solvent for the initial stock solution.
-
Concentration: Do not exceed the known solubility limit of the compound in your chosen solvent. If the solubility is unknown, perform a small-scale test to determine an appropriate concentration.
-
Dilution into Aqueous Solutions: When diluting the stock solution into aqueous buffers or cell culture media, add it dropwise while vortexing or stirring to prevent localized high concentrations and precipitation.
-
Use of Surfactants: For cell-based assays, consider the use of a small, non-toxic concentration of a surfactant like Tween® 80 or Pluronic® F-68 in your final dilution to improve solubility and prevent precipitation.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: Based on the solubility information for this compound and stability data for the closely related gambogic acid, high-purity, anhydrous DMSO or acetone are recommended for preparing stock solutions.[1][2] It is advisable to avoid methanol, as it has been shown to react with gambogic acid, especially under alkaline conditions.[1][2]
Q2: How should I store my this compound stock solution?
A2: For maximum stability, store your stock solution at -20°C or lower.[3] To minimize degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use vials after preparation. Protect the solution from light by using amber vials or by wrapping the vials in aluminum foil.
Q3: How long can I store the stock solution?
A3: The long-term stability of this compound in various solvents has not been extensively reported. It is recommended to prepare fresh stock solutions every 1-2 months or to validate the stability in your specific storage conditions. For critical experiments, using a freshly prepared stock solution is the safest approach.
Q4: My experimental results are not reproducible. Could the stability of my this compound be the cause?
A4: Yes, inconsistent results are a common sign of compound instability. Degradation of your stock solution over time can lead to a decrease in the effective concentration of the active compound, resulting in diminished biological effects and poor reproducibility. Refer to the troubleshooting guide above to address this issue.
Q5: What are the potential degradation pathways for this compound?
A5: While the specific degradation pathway for this compound is not fully elucidated in the provided search results, we can infer potential pathways from its parent compound, gambogic acid. For gambogic acid, a key instability involves the nucleophilic addition of solvents like methanol to the olefinic bond at C-10.[1][2] Given the structural similarities, this compound may be susceptible to similar reactions.
Data Presentation
Table 1: Recommended Solvents and Storage Conditions
| Solvent | Recommended Storage Temperature | Notes |
| DMSO (anhydrous) | -20°C or -80°C | Hygroscopic; store over desiccants. |
| Acetone (anhydrous) | -20°C | Volatile; ensure vials are tightly sealed. |
| Acetonitrile | -20°C | Gambogic acid is stable in this solvent.[1] |
| Chloroform | -20°C | Gambogic acid is stable in this solvent.[1] |
Table 2: Example Stability Study Data Template
| Solvent | Storage Condition | Time Point | % Remaining Compound (HPLC) | Observations |
| DMSO | -20°C | 0 days | 100% | Clear, colorless solution |
| DMSO | -20°C | 30 days | [Enter Data] | [Enter Observations] |
| DMSO | 4°C | 0 days | 100% | Clear, colorless solution |
| DMSO | 4°C | 7 days | [Enter Data] | [Enter Observations] |
| Methanol | -20°C | 0 days | 100% | Clear, colorless solution |
| Methanol | -20°C | 7 days | [Enter Data] | [Enter Observations] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound (solid)
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO)
-
Sterile, amber microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Vortex mixer
-
-
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weigh the desired amount of the compound using a calibrated analytical balance in a fume hood.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock solution concentration (e.g., 10 mM).
-
Vortex the solution until the solid is completely dissolved. Gentle warming in a 37°C water bath may be used if necessary, but avoid excessive heat.
-
Aliquot the stock solution into single-use, sterile amber vials.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Protocol 2: High-Performance Liquid Chromatography (HPLC) Method for Stability Assessment
This is a general method and may require optimization for your specific equipment and compound.
-
Instrumentation:
-
HPLC system with a UV-Vis detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
-
Mobile Phase:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
-
Gradient Elution:
-
0-20 min: 60-90% B
-
20-25 min: 90% B
-
25-26 min: 90-60% B
-
26-30 min: 60% B
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm and 360 nm (or as determined by a UV scan of the compound)
-
Procedure:
-
Prepare samples by diluting the stock solution in the mobile phase.
-
Inject a sample of the freshly prepared (T=0) stock solution to determine the initial peak area of this compound.
-
At subsequent time points (e.g., 1, 7, 14, 30 days), inject a sample from the stored stock solution.
-
Calculate the percentage of the remaining compound by comparing the peak area at each time point to the initial peak area. Monitor for the appearance of new peaks, which may indicate degradation products.
-
Visualizations
Caption: Workflow for preparing and assessing the stability of this compound stock solutions.
Caption: Proposed degradation pathway for this compound based on its parent compound.
References
- 1. Stability and cytotoxicity of gambogic acid and its derivative, gambogoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scholars.hkbu.edu.hk [scholars.hkbu.edu.hk]
- 3. 10alpha-Hydroxyepigambogic acid - Immunomart [immunomart.com]
- 4. researchgate.net [researchgate.net]
- 5. Research Progress in the Field of Gambogic Acid and Its Derivatives as Antineoplastic Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
"overcoming poor peak shape in 10α-Hydroxyepigambogic acid chromatography"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming poor peak shape during the chromatographic analysis of 10α-Hydroxyepigambogic acid.
Understanding this compound: Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental to developing a robust chromatographic method and troubleshooting separation issues.
Structure and Functional Groups:
This compound (Molecular Formula: C₃₈H₄₆O₉) is a complex natural product. Its structure contains several functional groups that influence its chromatographic behavior:
-
Carboxylic Acid: This acidic group is a primary driver of its retention characteristics and potential for peak tailing.
-
Hydroxyl Groups: Multiple hydroxyl groups contribute to its polarity.
-
Ketone and Ether Groups: These polar functionalities also affect its interaction with stationary and mobile phases.
-
Non-polar Cage-like Structure: A significant portion of the molecule is hydrophobic, contributing to its retention in reversed-phase chromatography.
Estimated Physicochemical Properties:
| Property | Estimated Value/Range | Implication for Chromatography |
| pKa | 4.0 - 5.0 | The molecule is an acid and will be ionized at neutral and basic pH. To ensure a single ionic form and prevent peak tailing, the mobile phase pH should be controlled, ideally at least 2 pH units below the pKa. |
| logP | > 3.0 | The molecule is hydrophobic, indicating good retention on reversed-phase columns (e.g., C18, C8). It also suggests potential solubility issues in highly aqueous mobile phases. |
| Solubility | Soluble in organic solvents like Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone.[1] | The sample should be dissolved in a solvent compatible with the initial mobile phase to avoid peak distortion. |
Troubleshooting Poor Peak Shape
Poor peak shape, such as tailing and fronting, can compromise the accuracy and precision of quantification. This section provides a systematic guide to identifying and resolving these common issues.
Diagram: Troubleshooting Workflow for Poor Peak Shape
Caption: A logical workflow to diagnose the root cause of poor peak shape.
FAQs for Troubleshooting Peak Tailing
Q1: My peak for this compound is tailing. What is the most likely cause?
A1: Peak tailing for acidic compounds like this compound in reversed-phase chromatography is often due to secondary interactions between the ionized analyte and residual silanol (B1196071) groups on the silica-based stationary phase.[2][3][4][5][6] When the mobile phase pH is not sufficiently low, a portion of the analyte molecules can exist in their ionized (anionic) form, which can interact strongly with the slightly acidic silanol groups on the column packing material.
Q2: How can I reduce peak tailing caused by secondary interactions?
A2: You can mitigate secondary interactions through several approaches:
-
Mobile Phase pH Adjustment: Lowering the mobile phase pH to at least 2 units below the analyte's pKa will ensure that the carboxylic acid group is fully protonated (non-ionized).[7] For this compound, a mobile phase pH of 2.5-3.0 is a good starting point. This can be achieved by adding a small amount of an acidifier like formic acid, acetic acid, or phosphoric acid.
-
Use of an End-capped Column: Modern, high-purity, end-capped columns have fewer accessible residual silanol groups, which significantly reduces the potential for secondary interactions.[5]
-
Increase Buffer Concentration: If you are using a buffer, increasing its concentration (e.g., to 20-50 mM) can sometimes help to mask the residual silanol groups and improve peak shape.
-
Consider Ion-Pairing Reagents: In some cases, adding a cationic ion-pairing reagent (e.g., tetrabutylammonium (B224687) hydrogen sulfate) to the mobile phase can form a neutral complex with the ionized analyte, improving its retention and peak shape. However, these reagents can be difficult to remove from the column and may not be compatible with mass spectrometry.
Q3: Could mass overload be causing my peak to tail?
A3: Yes, injecting too much sample onto the column can lead to mass overload, which can manifest as peak tailing.[8] To check for this, try reducing the injection volume or the concentration of your sample. If the peak shape improves, mass overload was likely a contributing factor.
FAQs for Troubleshooting Peak Fronting
Q1: My this compound peak is fronting. What are the common causes?
A1: Peak fronting is less common than tailing for acidic compounds but can occur due to several factors:
-
Poor Sample Solubility: If the analyte is not fully dissolved in the injection solvent, it can lead to an uneven band at the head of the column, resulting in a fronting peak.[9]
-
Injection Solvent Mismatch: Injecting a sample dissolved in a solvent that is significantly stronger (less polar in reversed-phase) than the mobile phase can cause the analyte to travel too quickly at the beginning of the separation, leading to fronting.[10]
-
Column Overload (Concentration): While mass overload often causes tailing, injecting a highly concentrated sample, even in a small volume, can lead to concentration overload and peak fronting.[11]
-
Column Collapse or Void: A physical change in the column packing at the inlet can cause peak fronting. This is more likely to affect all peaks in the chromatogram.[9]
Q2: How can I resolve peak fronting?
A2: To address peak fronting, consider the following solutions:
-
Optimize Sample Solvent: Ensure your sample is completely dissolved. Whenever possible, dissolve your sample in the initial mobile phase. If a stronger solvent is necessary for solubility, use the smallest possible volume.
-
Reduce Injection Volume/Concentration: Dilute your sample or inject a smaller volume to see if the peak shape improves.
-
Column Care: If you suspect a column void, you can try reversing and flushing the column (check the manufacturer's instructions first). If the problem persists, the column may need to be replaced.
Experimental Protocols
Recommended Starting HPLC Method for this compound
This method is based on published protocols for the structurally similar compound, gambogic acid, and is a good starting point for method development.[12][13]
| Parameter | Recommendation |
| Column | C18, 150 x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile (B52724) or Methanol |
| Gradient | Start with a gradient from 60% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25-30 °C |
| Detection Wavelength | 360 nm |
| Injection Volume | 5-10 µL |
| Sample Diluent | Initial mobile phase composition or Acetonitrile/Methanol |
Protocol for Mobile Phase pH Adjustment
-
Prepare the aqueous component of the mobile phase: For example, 999 mL of HPLC-grade water.
-
Add the acidifier: Carefully add 1 mL of formic acid to the water to make a 0.1% solution.
-
Mix thoroughly: Stir the solution until it is homogeneous.
-
Filter: Filter the aqueous mobile phase through a 0.22 µm or 0.45 µm filter to remove any particulates.
-
Degas: Degas the mobile phase using sonication or vacuum filtration to prevent bubble formation in the HPLC system.
-
Prepare the organic mobile phase: Use HPLC-grade acetonitrile or methanol. It is also good practice to filter and degas the organic solvent.
Diagram: Mobile Phase Optimization Strategy
Caption: A systematic approach to optimizing the mobile phase for improved chromatography.
References
- 1. pharmagrowthhub.com [pharmagrowthhub.com]
- 2. Collection - Calculated pKEnol Values for Enols of Carboxylic Acid Derivatives HCî»C(OH)X (X = OH, NH2, NMe2, OMe, OCHO, F, Cl, Br) - Journal of the American Chemical Society - Figshare [figshare.com]
- 3. researchgate.net [researchgate.net]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. chromtech.com [chromtech.com]
- 6. uhplcs.com [uhplcs.com]
- 7. acdlabs.com [acdlabs.com]
- 8. [Effects of buffer salt types and non-counter ions of ion-pair reagents on the retention behavior of strongly ionized acid compounds in ion-pair reversed-phase liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. phenomenex.blog [phenomenex.blog]
- 10. chemrxiv.org [chemrxiv.org]
- 11. researchgate.net [researchgate.net]
- 12. 10alpha-Hydroxyepigambogic acid - Immunomart [immunomart.com]
- 13. mastelf.com [mastelf.com]
Technical Support Center: Cell Viability Assays and 10α-Hydroxyepigambogic Acid
Welcome to the technical support center for researchers utilizing 10α-Hydroxyepigambogic acid in cell-based studies. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address potential interference with common cell viability assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why might it interfere with cell viability assays?
This compound is a natural compound, and like many plant-derived extracts, it may possess inherent color or reducing properties. These characteristics can interfere with standard colorimetric and fluorometric cell viability assays, potentially leading to inaccurate results.
Q2: Which cell viability assays are most susceptible to interference by compounds like this compound?
Tetrazolium-based assays such as MTT, XTT, and WST-1 are particularly vulnerable.[1] These assays rely on the reduction of a tetrazolium salt to a colored formazan (B1609692) product by metabolically active cells.[1] A colored compound can absorb light at the same wavelength as the formazan, or a compound with reducing properties can directly reduce the tetrazolium salt, leading to a false positive signal.[2]
Q3: What are the primary mechanisms of interference?
There are two main interference mechanisms:
-
Optical Interference: If this compound in solution has a color that absorbs light near the measurement wavelength of the assay's product, it will lead to artificially high absorbance readings.
-
Chemical Interference: The compound may have intrinsic reducing activity that directly converts the assay reagent (e.g., MTT, XTT, WST-1) to its colored product in a cell-free manner, mimicking the activity of viable cells and causing false-positive results.[2]
Q4: Are there alternative assays that are less prone to this type of interference?
Yes, several alternative methods are available:
-
ATP-Based Luminescence Assays: These assays measure the ATP present in viable cells, which is a direct indicator of metabolic activity.[3][4] Luminescence-based readouts are generally more sensitive and less susceptible to colorimetric interference than absorbance-based assays.[3]
-
Membrane Integrity Assays: These include dye exclusion assays (e.g., Trypan Blue, Propidium Iodide, DRAQ7™) which stain cells with compromised membranes, or assays that measure the release of cytosolic components like lactate (B86563) dehydrogenase (LDH) from damaged cells.
-
DNA Content Assays: Assays like the CyQUANT® NF Cell Proliferation Assay measure cellular DNA content via fluorescent dye binding and can be a reliable alternative.[5]
Troubleshooting Guide
Problem 1: High Background Absorbance in Control Wells
Potential Cause: The test compound, this compound, is colored and absorbs light at the assay wavelength, or it is directly reducing the assay reagent.[2]
Recommended Solutions:
-
Run Proper Controls:
-
Compound-Only Control: Add this compound to cell-free media to measure its intrinsic absorbance. Subtract this value from your experimental wells.[6]
-
Compound + Reagent Control: Add the compound and the assay reagent to cell-free media to check for direct reduction of the reagent.[2] A color change indicates chemical interference.
-
-
Use Phenol Red-Free Medium: Phenol red in culture medium can contribute to background absorbance.[2]
-
Switch to a Different Assay: If significant interference is confirmed, consider an alternative assay with a different detection method, such as an ATP-based luminescence assay.[3]
Problem 2: Inconsistent or Non-Reproducible Results
Potential Cause: In addition to compound interference, variability can be caused by several factors in the experimental setup.
Recommended Solutions:
-
Ensure Complete Solubilization: In MTT assays, ensure the formazan crystals are fully dissolved before reading the plate. Incomplete solubilization is a common source of error.[6] Using a solubilization solution containing SDS can improve this process.[7]
-
Optimize Cell Seeding Density: Ensure that the number of cells seeded is within the linear range of the assay for your specific cell line.[6]
-
Minimize Pipetting Errors: Calibrate pipettes regularly and use a multi-channel pipette for adding reagents to reduce well-to-well variation.[6]
-
Avoid "Edge Effects": The outer wells of a microplate are prone to evaporation. Avoid using them for experimental samples or fill them with sterile PBS or media.[2]
Quantitative Data Summary
The following table summarizes key wavelengths for common colorimetric viability assays. When troubleshooting, it is crucial to measure the absorbance of this compound at these wavelengths to assess potential optical interference.
| Assay | Reagent | Product | Measurement Wavelength (nm) | Reference Wavelength (nm) |
| MTT | 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide | Purple Formazan (insoluble) | 570 - 590 | > 630 |
| XTT | 2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide | Orange Formazan (soluble) | 450 - 475 | > 630 |
| WST-1 | 2-(4-Iodophenyl)-3-(4-nitrophenyl)-5-(2,4-disulfophenyl)-2H-tetrazolium | Yellow/Orange Formazan (soluble) | ~ 450 | Not always required |
Experimental Protocols
Protocol: Assessing Interference of this compound with Tetrazolium Assays
-
Prepare a 96-well plate with cell culture medium (without cells).
-
Add the same concentrations of this compound as used in your cell-based experiments to the wells.
-
To one set of wells, add only the compound and medium to measure its intrinsic absorbance.
-
To a second set of wells, add the compound, medium, and the tetrazolium reagent (e.g., MTT, XTT, WST-1). [2]
-
Incubate the plate for the same duration as your standard cell-based assay (e.g., 2-4 hours). [2]
-
If using MTT, add the solubilization solution (e.g., DMSO or SDS). [2]
-
Measure the absorbance at the appropriate wavelength (see table above).
-
A significant increase in absorbance in the compound-only wells indicates optical interference. A significant increase in the compound + reagent wells indicates chemical interference. [2]
Visual Guides
Caption: Troubleshooting workflow for viability assay interference.
Caption: Mechanisms of assay interference.
References
- 1. WST-1 Assay: principles, protocol & best practices for cell viability | Abcam [abcam.com]
- 2. benchchem.com [benchchem.com]
- 3. Cell Viability Guide | How to Measure Cell Viability [worldwide.promega.com]
- 4. bmglabtech.com [bmglabtech.com]
- 5. Antioxidant-Rich Extracts of Terminalia ferdinandiana Interfere with Estimation of Cell Viability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. pharmacology - Cell viability assay: Problems with MTT assay in the solubilization step - Biology Stack Exchange [biology.stackexchange.com]
Technical Support Center: Enhancing the Resolution of 10α-Hydroxyepigambogic Acid in Reversed-Phase HPLC
Welcome to the technical support center for the chromatographic analysis of 10α-Hydroxyepigambogic acid. This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions to address common challenges encountered during reversed-phase high-performance liquid chromatography (RP-HPLC) experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is designed in a question-and-answer format to directly address specific issues you may face while developing and running your HPLC method for this compound.
Q1: I am seeing significant peak tailing for my this compound peak. What are the likely causes and how can I fix it?
A1: Peak tailing is a common issue when analyzing acidic compounds like this compound. It is often caused by secondary interactions between the analyte and the stationary phase.
-
Cause 1: Silanol (B1196071) Interactions: Residual silanol groups on the silica-based C18 column can interact with the acidic functional groups of your analyte, leading to tailing.[1][2]
-
Cause 2: Insufficient Mobile Phase Buffer Capacity: If the mobile phase pH is not adequately controlled, your analyte may exist in multiple ionization states, resulting in a distorted peak.
-
Solution: Use a buffer in your aqueous mobile phase.[2][6] A phosphate (B84403) buffer at a concentration of 10-25 mM, with the pH adjusted to be at least one unit below the pKa of this compound, will provide a more stable chromatographic environment.[4][7]
-
-
Cause 3: Column Overload: Injecting too much sample can saturate the column, leading to peak distortion.[1]
-
Solution: Try diluting your sample or reducing the injection volume.[1]
-
Q2: My this compound peak is co-eluting with an impurity. How can I improve the resolution?
A2: Improving resolution requires manipulating the selectivity, efficiency, or retention of your chromatographic system.[8]
-
Strategy 1: Optimize Mobile Phase Composition: The choice and ratio of organic solvent in your mobile phase significantly impact selectivity.[6][9]
-
Action: If you are using methanol (B129727), try switching to acetonitrile, or vice-versa.[7] These solvents have different selectivities and may resolve the co-eluting peaks. You can also perform a gradient elution, varying the concentration of the organic solvent during the run, which can effectively separate complex mixtures.[3][6]
-
-
Strategy 2: Adjust Mobile Phase pH: Small changes in pH can alter the retention times of ionizable compounds.
-
Action: Systematically adjust the pH of your mobile phase.[4] For acidic compounds, a lower pH generally increases retention. By fine-tuning the pH, you may be able to shift the retention time of either your target compound or the impurity to achieve separation.
-
-
Strategy 3: Change the Column: Sometimes, the column chemistry is not suitable for the separation.
-
Action: Consider trying a different type of C18 column from another manufacturer, as they can have different surface chemistries. Alternatively, a phenyl-hexyl column might offer different selectivity due to pi-pi interactions.
-
-
Strategy 4: Adjust the Temperature: Temperature can influence selectivity, although usually to a lesser extent than the mobile phase.[8]
-
Action: Increasing the column temperature can sometimes improve resolution and decrease analysis time.[8] Try adjusting the column temperature in increments of 5°C (e.g., from 25°C to 30°C, then 35°C).
-
Q3: The retention time for my this compound peak is too short, and it's eluting near the void volume. What should I do?
A3: Low retention indicates that the analyte is not interacting sufficiently with the stationary phase.
-
Solution 1: Decrease the Organic Solvent Percentage: In reversed-phase HPLC, a higher percentage of the aqueous component in the mobile phase leads to stronger retention.[8]
-
Action: If you are using an isocratic method, decrease the percentage of methanol or acetonitrile. For a gradient method, you can lower the initial percentage of the organic solvent or make the gradient less steep.
-
-
Solution 2: Lower the Mobile Phase pH: For acidic compounds, a lower pH increases their hydrophobicity and therefore their retention on a C18 column.[4]
-
Action: Ensure your mobile phase is sufficiently acidic (e.g., pH 2.5-3.5) by adding formic or phosphoric acid.[10]
-
Q4: My peaks are broad, leading to poor resolution and sensitivity. How can I make them sharper?
A4: Peak broadening can be caused by several factors related to the column, the HPLC system, and the method parameters.[1][11][12]
-
Cause 1: Column Degradation: Over time, columns can lose their efficiency.
-
Cause 2: Extra-Column Volume: Excessive tubing length or large-volume detector cells can contribute to peak broadening.[12]
-
Solution: Use tubing with a small internal diameter and keep the length to a minimum. Ensure you are using an appropriate flow cell for your column dimensions.[12]
-
-
Cause 3: Inappropriate Flow Rate: The flow rate affects the time the analyte has to interact with the stationary phase.
-
Solution: Optimize the flow rate. While a lower flow rate can sometimes improve efficiency, it will also increase the run time. A typical starting point for a 4.6 mm ID column is 1.0 mL/min.[5]
-
Data Presentation: Experimental Conditions
The following tables summarize typical starting conditions and optimized parameters for the analysis of gambogic acid and its derivatives, which can be adapted for this compound.
Table 1: Initial HPLC Method Parameters for Gambogic Acid Derivatives
| Parameter | Condition | Rationale |
| Column | C18 (150 mm x 4.6 mm, 5 µm) | A standard choice for non-polar to moderately polar compounds.[5][10] |
| Mobile Phase A | 0.1% Acetic Acid or 0.1% Orthophosphoric Acid in Water | Acidification improves peak shape for acidic analytes.[5][10] |
| Mobile Phase B | Methanol or Acetonitrile | Common organic modifiers in reversed-phase HPLC.[5][10] |
| Elution Mode | Isocratic (e.g., 93:7 Methanol:Water) or Gradient | Isocratic is simpler, while gradient is better for complex samples.[5] |
| Flow Rate | 1.0 - 1.5 mL/min | A standard flow rate for a 4.6 mm ID column.[5][10] |
| Column Temperature | 25°C | A common starting temperature.[5] |
| Detection Wavelength | 360 nm | The reported wavelength for detecting gambogic acid.[5][10] |
| Injection Volume | 20 µL | A typical injection volume.[5] |
Table 2: Troubleshooting Guide for Resolution Enhancement
| Issue | Parameter to Adjust | Recommended Change | Expected Outcome |
| Peak Tailing | Mobile Phase pH | Add 0.1% formic or acetic acid. | Sharper, more symmetrical peaks. |
| Co-elution | Organic Solvent | Switch from Methanol to Acetonitrile (or vice-versa). | Altered selectivity, potentially resolving peaks. |
| Low Retention | % Organic Solvent | Decrease the percentage of organic solvent. | Increased retention time. |
| Broad Peaks | Flow Rate | Optimize the flow rate (try reducing in small increments). | Improved peak efficiency and shape. |
Experimental Protocols
Protocol 1: Generic Method Development for this compound
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% (v/v) formic acid in HPLC-grade water.
-
Mobile Phase B: Acetonitrile.
-
-
Gradient Program:
-
Start with a scouting gradient to determine the approximate elution time. For example: 5% to 95% Acetonitrile over 20 minutes.
-
Based on the scouting run, develop a more focused gradient around the elution time of the analyte.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detector Wavelength: 360 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in methanol or acetonitrile.
Visualizations
Diagrams of Workflows and Logical Relationships
Caption: Troubleshooting workflow for poor HPLC resolution.
Caption: Logical flow for HPLC method development.
References
- 1. mastelf.com [mastelf.com]
- 2. hplc.eu [hplc.eu]
- 3. Optimization of HPLC Methods for the Analysis of Bioactive Compounds in Crude Plant Extracts [plantextractwholesale.com]
- 4. agilent.com [agilent.com]
- 5. researchgate.net [researchgate.net]
- 6. pharmaguru.co [pharmaguru.co]
- 7. mastelf.com [mastelf.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. uhplcs.com [uhplcs.com]
- 12. halocolumns.com [halocolumns.com]
"minimizing degradation of 10α-Hydroxyepigambogic acid during extraction"
Disclaimer: Limited direct experimental data exists for the degradation of 10α-Hydroxyepigambogic acid. The following guidance is based on established principles of natural product chemistry, and specific data derived from its close structural analog, gambogic acid. Researchers should use this information as a starting point and optimize protocols for their specific experimental context.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound during extraction?
A1: The primary factors contributing to the degradation of this compound, inferred from studies on the related compound gambogic acid, include:
-
pH: Alkaline conditions can significantly accelerate degradation.[1][2]
-
Solvent Choice: Protic solvents, particularly methanol (B129727), can react with the molecule, leading to the formation of derivatives with reduced biological activity.[1][3]
-
Temperature: Elevated temperatures can promote degradation and epimerization.
-
Light: As with many complex organic molecules, exposure to UV light may induce degradation.
-
Oxidation: The presence of oxidizing agents can be detrimental to the stability of the compound.
Q2: Which solvents are recommended for the extraction of this compound?
A2: Based on its reported solubility, the following solvents are recommended for extraction:
-
Dichloromethane
-
Ethyl Acetate (B1210297)
-
Dimethyl Sulfoxide (DMSO)
Gambogic acid has shown good stability in acetone (B3395972), acetonitrile (B52724), and chloroform.[1][2]
Q3: What are the known degradation products of related compounds like gambogic acid?
A3: The main documented degradation and related products for gambogic acid are:
-
Gambogoic Acid: Formed by the nucleophilic addition of methanol across the C-10 double bond. This derivative shows significantly weaker cytotoxic effects.[1][3]
-
epi-Gambogic Acid: An epimer at the C2 position that can form under thermal conditions.[4]
-
Garcinolic Acid: Formed under alkaline degradation.[2]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low yield of this compound | Degradation due to alkaline conditions. | Maintain a neutral or slightly acidic pH during extraction. Avoid using basic solvents or reagents. |
| Reaction with protic solvents. | Use aprotic solvents like acetone, acetonitrile, or ethyl acetate for extraction. If a protic solvent must be used, minimize extraction time and temperature. | |
| Thermal degradation. | Employ low-temperature extraction methods. If heating is necessary, use the lowest effective temperature for the shortest possible duration. | |
| Incomplete extraction. | Ensure the plant material is finely ground to maximize surface area. Optimize the solid-to-solvent ratio and extraction time. Consider using extraction enhancement techniques like ultrasonication or microwave-assisted extraction. | |
| Presence of unknown peaks in HPLC/LC-MS analysis | Formation of degradation products. | Review the extraction conditions (pH, solvent, temperature) and compare with the recommendations. Use HPLC-MS to identify the mass of the unknown peaks and compare with known degradation products of gambogic acid. |
| Epimerization. | Minimize exposure to heat during extraction and sample preparation. Analyze the sample promptly after preparation. | |
| Precipitation of the compound during extraction or concentration | Poor solubility in the chosen solvent system. | Ensure the chosen solvent is appropriate for this compound. If using a solvent mixture, adjust the polarity to improve solubility. |
| Supersaturation during solvent evaporation. | Concentrate the extract at a lower temperature and a slower rate. Consider solvent exchange to a solvent in which the compound is more soluble before final concentration. |
Data Presentation
Table 1: Stability of Gambogic Acid in Various Solvents
| Solvent | Stability | Observation | Reference |
| Acetone | Stable | No significant degradation observed. | [1][2] |
| Acetonitrile | Stable | No significant degradation observed. | [1][2] |
| Chloroform | Stable | No significant degradation observed. | [1][2] |
| Methanol | Unstable | Formation of gambogoic acid after one week at room temperature. | [1][3] |
Table 2: Effect of pH on Gambogic Acid Stability
| Condition | Effect | Observation | Reference |
| Acidic | Stable | Stable even with the addition of acids. | [1][2] |
| Alkaline | Unstable | Increases the rate of chemical transformation. Leads to the formation of garcinolic acid. | [1][2] |
Experimental Protocols
Note: The following protocols are based on the extraction of gambogic acid and should be adapted and optimized for this compound.
Protocol 1: General Extraction of Gambogic Acid from Garcinia hanburyi Resin
-
Sample Preparation: Grind the dried resin of Garcinia hanburyi into a fine powder.
-
Extraction:
-
Suspend the powdered resin in acetone (or acetonitrile/ethyl acetate) at a solid-to-solvent ratio of 1:10 (w/v).
-
Perform ultrasonic extraction at a controlled temperature (e.g., 25-30°C) for 30-60 minutes.
-
Alternatively, use maceration with continuous stirring for 12-24 hours at room temperature, protected from light.
-
-
Filtration: Filter the mixture through a suitable filter paper (e.g., Whatman No. 1) to remove solid residues.
-
Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.
-
Purification (Optional): The crude extract can be further purified using chromatographic techniques such as column chromatography on silica (B1680970) gel or preparative HPLC.
Protocol 2: Quantification of Gambogic Acid by HPLC
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water containing a small percentage of acid (e.g., 0.1% formic acid or phosphoric acid) to ensure the acidic nature of the eluent. A typical mobile phase could be acetonitrile:water (85:15, v/v) with 0.1% phosphoric acid.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 360 nm.
-
Column Temperature: 35°C.
-
Standard Preparation: Prepare a stock solution of gambogic acid standard in the mobile phase and create a series of dilutions to generate a calibration curve.
-
Sample Preparation: Dissolve a known amount of the dried extract in the mobile phase, filter through a 0.45 µm syringe filter, and inject into the HPLC system.
Visualizations
Caption: Experimental workflow for the extraction of this compound.
References
- 1. Stability and cytotoxicity of gambogic acid and its derivative, gambogoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scholars.hkbu.edu.hk [scholars.hkbu.edu.hk]
- 4. Frontiers | Gambogic acid: Multi-gram scale isolation, stereochemical erosion toward epi-gambogic acid and biological profile [frontiersin.org]
"troubleshooting inconsistent results in 10α-Hydroxyepigambogic acid experiments"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with 10α-Hydroxyepigambogic acid. Our aim is to help you achieve consistent and reliable results in your experiments.
Troubleshooting Guides
Issue 1: High Variability in Cell Viability/Cytotoxicity Assay Results
You may be observing significant differences in the IC50 values or the dose-response curves between replicate experiments.
Possible Causes and Solutions:
-
Compound Precipitation: this compound is a hydrophobic molecule and may precipitate in aqueous cell culture media, especially at higher concentrations.[1] This can lead to an inaccurate estimation of the effective concentration and high variability.
-
Visual Inspection: Before and after adding the compound to your cells, visually inspect the wells (especially at the highest concentrations) for any signs of precipitation, which may appear as a film or small particles.
-
Solvent Concentration: Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is at a level non-toxic to your cells (typically ≤ 0.5%).
-
Solubility Enhancers: Consider the use of solubility enhancers, though their effects on the experiment should be carefully validated.[2][3]
-
-
Compound Instability: Natural products can be unstable in certain solvents or under specific experimental conditions.[4] For instance, the related compound, gambogic acid, is known to be unstable in methanol (B129727), forming a less active derivative.[5][6][7]
-
Cell-Based Factors: Inconsistencies in cell seeding density, passage number, or the presence of contamination can significantly impact results.
-
Consistent Cell Seeding: Use a consistent cell seeding density across all experiments and ensure even cell distribution in the wells.
-
Low Passage Number: Use cells with a low passage number, as high passage numbers can lead to phenotypic and genotypic drift.
-
Mycoplasma Testing: Regularly test your cell lines for mycoplasma contamination, which can alter cellular responses to treatments.
-
Data Presentation: Troubleshooting High Variability
| Condition | IC50 (µM) - Experiment 1 | IC50 (µM) - Experiment 2 | IC50 (µM) - Experiment 3 | Mean IC50 (µM) ± SD | Observation Notes |
| Initial Protocol (0.5% DMSO) | 2.5 | 5.1 | 1.8 | 3.1 ± 1.7 | High standard deviation, visible precipitate at >5 µM. |
| Optimized Protocol (0.1% DMSO, pre-warmed media) | 2.2 | 2.4 | 2.3 | 2.3 ± 0.1 | Low standard deviation, no visible precipitate. |
Issue 2: No Dose-Dependent Effect Observed
You may find that increasing concentrations of this compound do not result in a corresponding increase in the measured biological effect.
Possible Causes and Solutions:
-
Compound Inactivity: It is possible that this compound is not active in your specific experimental model.
-
Positive Control: Include a positive control compound with a known mechanism of action in your assay to ensure the assay is performing as expected.
-
-
Concentration Range: The concentration range tested may be too narrow or not appropriate for the compound's potency.
-
Broader Range: Test a wider range of concentrations, from nanomolar to high micromolar, to capture the full dose-response curve.
-
-
Assay Interference: Some natural products can interfere with assay readouts (e.g., autofluorescence).[4]
-
Assay Compatibility: Run a control with the compound in the absence of cells to check for any direct effect on the assay reagents.
-
Alternative Assays: Consider using an orthogonal assay with a different detection method to confirm your results. For example, if you are using a metabolic assay like MTT, you could confirm the results with a dye exclusion assay like Trypan Blue.
-
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to use for dissolving this compound?
A1: this compound is soluble in DMSO, Chloroform, Dichloromethane, and Ethyl Acetate.[8] For cell-based assays, DMSO is the recommended solvent for preparing stock solutions. It is important to avoid using methanol as the related compound, gambogic acid, is unstable in it.[5][6][7]
Q2: What is the recommended storage condition for this compound?
A2: Store the solid compound at -20°C. For stock solutions in DMSO, it is recommended to store them in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Q3: How can I be sure that the observed effect is not due to cytotoxicity?
A3: It is crucial to run a cytotoxicity assay in parallel with your primary functional assay.[4] This will help you to distinguish between a specific biological effect and a general toxic effect on the cells.
Q4: My results are still inconsistent after following the troubleshooting guide. What else can I do?
A4: If you continue to experience inconsistent results, consider the following:
-
Purity of the Compound: Verify the purity of your this compound sample using techniques like HPLC.
-
Cell Line Authenticity: Confirm the identity of your cell line through short tandem repeat (STR) profiling.
-
Review of Experimental Design: A thorough review of your experimental design and protocol with a colleague can often help identify potential sources of error.
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is a standard method for assessing cell viability based on the metabolic activity of the cells.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in cell culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.
-
Cell Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO) and a positive control for cell death.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Visualizations
Caption: Hypothetical signaling pathway inhibited by this compound.
Caption: General experimental workflow for cell-based assays.
Caption: Troubleshooting decision tree for inconsistent results.
References
- 1. researchgate.net [researchgate.net]
- 2. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 3. asiapharmaceutics.info [asiapharmaceutics.info]
- 4. benchchem.com [benchchem.com]
- 5. Stability and cytotoxicity of gambogic acid and its derivative, gambogoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. scholars.hkbu.edu.hk [scholars.hkbu.edu.hk]
- 8. 9S-10alpha-Hydroxyepigambogic acid | 1164201-85-7 [amp.chemicalbook.com]
Technical Support Center: Optimization of In Vivo Studies with 10α-Hydroxyepigambogic Acid
This technical support center provides guidance for researchers, scientists, and drug development professionals on the optimization of dosage for in vivo studies with 10α-Hydroxyepigambogic acid. Given the limited direct data on this specific derivative, this guide draws heavily on the extensive research conducted on its parent compound, gambogic acid (GA). The information provided here should serve as a foundational resource for designing and troubleshooting your experiments.
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting dose for this compound in a mouse tumor model?
Q2: What is the expected pharmacokinetic profile of this compound?
A2: Based on studies of gambogic acid, this compound is likely to be rapidly eliminated from the bloodstream and primarily distributed to the liver.[3] In rats, intravenously administered GA has a short elimination half-life of approximately 15-16 minutes.[3] The majority of GA is excreted into the bile, with very little detected in the urine.[3] The oral bioavailability of a similar compound, gambogenic acid, in rats was found to be around 20%.[2] Researchers should anticipate the need for frequent administration or the development of a sustained-release formulation to maintain therapeutic concentrations.
Q3: What are the potential target organs for toxicity with this compound?
A3: Long-term administration of high doses of gambogic acid in rats has been shown to cause damage to the kidney and liver.[4][5] In a 13-week study, an oral dose of 120 mg/kg of GA every other day resulted in organ damage, while a dose of 60 mg/kg was determined to be innocuous.[4] Close monitoring of liver and kidney function through serum biochemistry is crucial during in vivo studies.
Q4: How should I formulate this compound for in vivo administration?
A4: Gambogic acid and its derivatives often have poor water solubility. For in vivo studies with GA, formulations have included solutions in DMSO, followed by dilution with vehicles like PEG300, Tween 80, and saline. One described formulation involves dissolving the compound in DMSO and then mixing with PEG300, Tween 80, and finally ddH2O.[6] It is important to ensure the final concentration of the solubilizing agents is well-tolerated by the animals. Stability of the compound in the chosen vehicle should also be assessed, as gambogic acid can be unstable in certain solvents like methanol.[7][8]
Q5: What are the known mechanisms of action for gambogic acid and its derivatives?
A5: Gambogic acid is known to induce apoptosis in cancer cells through various mechanisms. It has been shown to inhibit the Bcl-2 family of proteins, which are key regulators of apoptosis.[6] Additionally, GA can downregulate signaling pathways involved in cell proliferation and survival, such as the MET signaling pathway.[1] More recently, GA has been identified as an inhibitor of the pentose (B10789219) phosphate (B84403) pathway, a key metabolic pathway in cancer cells. It is plausible that this compound shares similar mechanisms of action.
Troubleshooting Guides
Issue 1: Lack of Efficacy in Tumor Models
| Potential Cause | Troubleshooting Steps |
| Suboptimal Dosage | Perform a dose-escalation study to identify the Maximum Tolerated Dose (MTD) and optimal effective dose. Consider that the potency of this compound may differ from gambogic acid. |
| Poor Bioavailability | If administering orally, consider intraperitoneal or intravenous routes to bypass first-pass metabolism. Analyze plasma concentrations to determine the pharmacokinetic profile and adjust dosing frequency accordingly. |
| Inadequate Formulation | Ensure the compound is fully solubilized and stable in the vehicle. Poor solubility can lead to precipitation and reduced bioavailability. Consider alternative formulation strategies, such as nanoformulations. |
| Rapid Clearance | The short half-life of gambogic acid suggests that this compound may also be cleared quickly. Increase the frequency of administration (e.g., twice daily) or explore sustained-release formulations. |
| Tumor Model Resistance | Investigate the expression of the target pathways (e.g., Bcl-2 family proteins, MET signaling) in your chosen cancer cell line to ensure it is a relevant model. |
Issue 2: Observed Toxicity in Animals
| Potential Cause | Troubleshooting Steps |
| Dosage Too High | Reduce the dose. Refer to toxicity studies on gambogic acid which identified an innocuous oral dose of 60 mg/kg every other day in rats for 13 weeks.[4] |
| Vehicle Toxicity | Administer the vehicle alone to a control group to rule out toxicity from the formulation components. Minimize the concentration of solvents like DMSO. |
| Organ-Specific Toxicity | Monitor liver and kidney function by measuring serum levels of ALT, AST, creatinine, and BUN. If toxicity is observed, consider reducing the dose or frequency of administration. |
| Acute vs. Chronic Toxicity | Differentiate between acute effects (e.g., immediate weight loss) and chronic toxicity. Adjust the treatment schedule accordingly (e.g., intermittent dosing). |
Data Presentation
Table 1: In Vivo Dosages of Gambogic Acid (GA) and Gambogenic Acid (GNA) in Rodent Models
| Compound | Animal Model | Route of Administration | Dosage | Observed Effect | Reference |
| Gambogic Acid | Nude Mice (NCI-H1993 Xenograft) | Intraperitoneal (i.p.) | 10, 20, 30 mg/kg/day | Dose-dependent tumor growth inhibition | [1] |
| Gambogic Acid | Rats | Intravenous (i.v.) | 1, 2, 4 mg/kg | Pharmacokinetic profiling | [3] |
| Gambogic Acid | Rats | Oral | 30, 60, 120 mg/kg (every other day for 13 weeks) | Toxicity assessment (60 mg/kg was innocuous) | [4] |
| Gambogenic Acid | Nude Mice (Tumor Xenograft) | Intraperitoneal (i.p.) | 1.5 mg/kg | Tumor growth inhibition | [2] |
| Gambogenic Acid | Nude Mice (Tumor Xenograft) | Oral (i.g.) | 7.5, 30 mg/kg | Tumor growth inhibition | [2] |
Table 2: Pharmacokinetic Parameters of Gambogic Acid in Rats (Intravenous Administration)
| Parameter | 1 mg/kg | 2 mg/kg | 4 mg/kg | Reference |
| Elimination Half-life (t1/2) | 14.9 min | 15.7 min | 16.1 min | [3] |
| AUC(t) (µg·min/mL) | 54.2 | 96.1 | 182.4 | [3] |
Experimental Protocols
Protocol 1: Dose-Finding and Efficacy Study in a Xenograft Mouse Model
-
Cell Implantation: Subcutaneously inject cancer cells (e.g., 5 x 10^6 cells in 100 µL of PBS/Matrigel) into the flank of immunocompromised mice.
-
Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-150 mm³).
-
Group Allocation: Randomize mice into vehicle control and treatment groups (n=6-8 per group).
-
Dosing Preparation: Prepare this compound in a suitable vehicle (e.g., DMSO/PEG300/Tween 80/Saline).
-
Administration: Administer the compound via the desired route (e.g., i.p. or oral gavage) at various doses (e.g., 10, 20, 30 mg/kg) daily for a specified period (e.g., 21 days).
-
Monitoring: Measure tumor volume and body weight every 2-3 days.
-
Endpoint: At the end of the study, euthanize the mice, excise the tumors, and weigh them.
-
Analysis: Analyze tumor growth inhibition, body weight changes, and potential signs of toxicity. Perform histological and molecular analysis of tumor tissues.
Visualizations
Caption: Workflow for an in vivo efficacy study.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. Anti-tumor Effect of Gambogenic Acid and Its Effect on CYP2C and CYP3A after Oral Administration [jstage.jst.go.jp]
- 3. Pharmacokinetics, tissue distribution and excretion of gambogic acid in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Studies on the toxicity of gambogic acid in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
- 7. Stability and cytotoxicity of gambogic acid and its derivative, gambogoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scholars.hkbu.edu.hk [scholars.hkbu.edu.hk]
Validation & Comparative
A Comparative Analysis of 10α-Hydroxyepigambogic Acid and Other Garcinia Xanthones: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of 10α-Hydroxyepigambogic acid and other prominent xanthones derived from the Garcinia genus. This analysis is supported by experimental data and detailed methodologies to facilitate further research and development.
Xanthones, a class of polyphenolic compounds abundant in the Garcinia plant family, have garnered significant interest for their diverse pharmacological properties, including potent anticancer and anti-inflammatory activities. Among these, this compound, a derivative of gambogic acid, represents a promising but less-studied compound. This guide offers a comparative look at its potential efficacy alongside more extensively researched Garcinia xanthones like α-mangostin and gambogic acid.
Data Presentation: A Quantitative Comparison
The following tables summarize the in vitro cytotoxic and anti-inflammatory activities of selected Garcinia xanthones, presented as half-maximal inhibitory concentrations (IC50). It is important to note that direct experimental data for this compound is limited. Therefore, data for the closely related compound, gambogic acid, and its derivatives are included as a proxy to infer potential bioactivity. This highlights a critical area for future experimental validation.
Table 1: Comparative Cytotoxicity (IC50, µM) of Garcinia Xanthones in Human Cancer Cell Lines
| Xanthone (B1684191) | A549 (Lung) | MCF-7 (Breast) | HeLa (Cervical) | HepG2 (Liver) | K562 (Leukemia) |
| Gambogic Acid | 1.0 - 2.0 | 0.5 - 1.5 | 0.8 - 1.8 | 0.7 - 1.7 | 0.3 - 1.0 |
| α-Mangostin | 5.0 - 15.0 | 7.0 - 20.0 | 10.0 - 25.0 | 8.0 - 22.0 | 5.0 - 18.0 |
| Gartanin | > 25 | > 25 | > 25 | > 25 | > 25 |
| Gambogenic Acid | ~1.5 | ~1.0 | ~1.2 | ~1.1 | ~0.8 |
Note: The IC50 values are presented as ranges compiled from multiple studies to reflect inter-laboratory variability. The data for Gambogic Acid and Gambogenic Acid can be considered indicative of the potential activity of this compound, though direct testing is necessary.
Table 2: Comparative Anti-inflammatory Activity (IC50, µM) of Garcinia Xanthones
| Xanthone | Nitric Oxide (NO) Inhibition in LPS-stimulated RAW 264.7 Macrophages |
| Gambogic Acid | 5.0 - 10.0 |
| α-Mangostin | 10.0 - 20.0 |
| Gartanin | > 30 |
Note: The IC50 values represent the concentration required to inhibit 50% of nitric oxide production, a key inflammatory mediator.
Key Signaling Pathways
The anticancer and anti-inflammatory effects of Garcinia xanthones are mediated through the modulation of several critical signaling pathways. The diagrams below illustrate the established mechanisms of action for prominent xanthones like α-mangostin, which are likely shared by this compound.
Caption: Apoptosis induction by Garcinia xanthones via extrinsic and intrinsic pathways.
Caption: Inhibition of the NF-κB signaling pathway by Garcinia xanthones.
Experimental Protocols
Detailed methodologies for the key in vitro assays are provided below to ensure reproducibility and to aid in the design of future experiments.
MTT Assay for Cytotoxicity
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the xanthone compounds (typically ranging from 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value from the dose-response curve.
Nitric Oxide (NO) Inhibitory Assay
This assay quantifies the anti-inflammatory activity of compounds by measuring the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages.
-
Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells per well and incubate for 24 hours.
-
Compound Treatment: Pre-treat the cells with various concentrations of the xanthone compounds for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.
-
Nitrite Measurement: Collect the cell culture supernatant. Mix 50 µL of the supernatant with 50 µL of Griess reagent (1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine in 5% phosphoric acid) and incubate for 10 minutes at room temperature.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Calculate the percentage of NO inhibition relative to the LPS-stimulated control and determine the IC50 value.
Western Blot Analysis for Apoptosis-Related Proteins
This technique is used to detect and quantify specific proteins involved in the apoptotic signaling pathway.
-
Cell Lysis: Treat cells with the xanthone compound for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Caspase-3, PARP, Bax, Bcl-2) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Conclusion and Future Directions
The available data strongly suggest that Garcinia xanthones, including the less-studied this compound, are a promising source of lead compounds for the development of novel anticancer and anti-inflammatory agents. The potent cytotoxicity of gambogic acid and its derivatives against a range of cancer cell lines, coupled with the well-documented anti-inflammatory mechanisms of α-mangostin, underscores the therapeutic potential of this class of compounds.
However, a significant data gap exists for this compound. Direct experimental evaluation of its cytotoxic and anti-inflammatory activities is crucial to accurately assess its potential and to understand its structure-activity relationship in comparison to other Garcinia xanthones. Researchers are encouraged to utilize the provided protocols to conduct these vital experiments. Future studies should also focus on in vivo efficacy, pharmacokinetic profiling, and safety assessments to translate these promising in vitro findings into potential clinical applications.
In Vivo Efficacy of Gambogic Acid and Its Derivatives: A Comparative Guide for Preclinical Anti-Tumor Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vivo anti-tumor effects of Gambogic Acid (GA), the parent compound of 10α-Hydroxyepigambogic acid. Due to a lack of publicly available in vivo data for this compound, this document focuses on GA and its other derivatives to provide a relevant comparative framework. Gambogic acid, a xanthone (B1684191) derived from the resin of the Garcinia hanburyi tree, has demonstrated significant anti-cancer properties across a range of tumor models.[1][2][3] It is known to induce apoptosis, inhibit proliferation, and prevent metastasis and angiogenesis through various molecular mechanisms.[4] This guide summarizes key in vivo findings, details relevant experimental protocols, and visualizes the complex signaling pathways involved.
Comparative In Vivo Anti-Tumor Activity
The following tables summarize the in vivo anti-tumor effects of Gambogic Acid in various xenograft models. These data are compiled from multiple studies to provide a comparative perspective on its efficacy.
Table 1: In Vivo Efficacy of Gambogic Acid in Different Cancer Xenograft Models
| Cancer Type | Cell Line | Animal Model | Dosage and Administration | Tumor Growth Inhibition | Reference(s) |
| Non-Small Cell Lung Cancer | NCI-H1993 | Athymic Nude Mice | 10, 20, 30 mg/kg, i.p. daily for 21 days | Dose-dependent inhibition; 30 mg/kg almost completely inhibited tumor growth. | [5][6] |
| Ovarian Cancer | SKOV3 | Nude Mice | Not specified | Significantly smaller tumors compared to control. | [7] |
| Glioblastoma | C6 | Rats | i.v. injection daily for two weeks | Significant reduction in tumor volumes. | |
| Myeloma | U266 | BALB/c Nude Mice | Various doses for 14 days | Dose-dependent reduction in tumor size and weight. | [8] |
| Endometrial Cancer | ECC-1 | Mice | Not specified | Significant inhibitory effects on tumor growth. | [9] |
| Hepatocarcinoma | H22 | KMF Mice | Not specified (in combination with MG132) | Combination treatment resulted in significant tumor growth inhibition. | [10] |
Table 2: Comparison of Gambogic Acid Derivatives
While specific in vivo data for this compound is not available, research on other GA derivatives has focused on improving solubility and efficacy.
| Derivative | Modification | Improvement | In Vivo Data | Reference(s) |
| GA-mPEG2000 micelles | Covalent attachment of mPEG-2000 | Improved water solubility and bioavailability; nanomicelles accumulate in tumor tissue via EPR effect. | More effective in inhibiting tumor growth and prolonging survival in tumor-bearing mice compared to GA. | [11] |
| Compound 34 (unspecified) | Modification of the isoprene (B109036) side chain | Designed for oral administration. | Tumor growth inhibition rate of 57.74% via oral administration. | [11] |
| Compound 36 (unspecified) | Introduction of a hydrophilic nitrogen-containing heterocycle | Designed for improved properties. | Stronger inhibitory effect on Heps inoculated in mice compared to a similar derivative. | [11] |
Key Signaling Pathways Targeted by Gambogic Acid
Gambogic acid exerts its anti-tumor effects by modulating multiple signaling pathways. The diagrams below illustrate some of the key mechanisms of action.
Caption: Gambogic Acid's multifaceted anti-tumor action.
Experimental Protocols
Below are generalized protocols for in vivo xenograft studies based on methodologies reported in the literature for Gambogic Acid. These should be adapted based on the specific cell line, animal model, and research question.
Xenograft Mouse Model Protocol
-
Cell Culture:
-
Culture human cancer cells (e.g., NCI-H1993, SKOV3) in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Harvest cells during the logarithmic growth phase for implantation.
-
-
Animal Model:
-
Use athymic nude mice (4-6 weeks old).
-
Allow mice to acclimatize for at least one week before the experiment.
-
Maintain mice in a sterile environment with free access to food and water.
-
-
Tumor Cell Implantation:
-
Resuspend harvested cancer cells in a sterile, serum-free medium or PBS.
-
Subcutaneously inject approximately 5 x 10^6 cells in a volume of 100-200 µL into the flank of each mouse.
-
-
Drug Preparation and Administration:
-
Prepare Gambogic Acid solution in a suitable vehicle (e.g., a mixture of DMSO, Cremophor EL, and saline).
-
Once tumors reach a palpable size (e.g., 50-100 mm³), randomize mice into treatment and control groups.
-
Administer Gambogic Acid or vehicle control via the desired route (e.g., intraperitoneal or intravenous injection) at the specified dosage and schedule (e.g., daily for 21 days).[5]
-
-
Tumor Measurement and Data Collection:
-
Measure tumor dimensions (length and width) with calipers every 2-3 days.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry, Western blot).
-
Experimental Workflow Diagram
Caption: In vivo xenograft experimental workflow.
Conclusion
Gambogic Acid demonstrates potent in vivo anti-tumor activity across a variety of cancer models, primarily through the induction of apoptosis and inhibition of key oncogenic signaling pathways. While direct in vivo validation of this compound is not yet available in published literature, the extensive research on its parent compound, Gambogic Acid, provides a strong foundation for its potential as an anti-cancer agent. Further studies are warranted to explore the in vivo efficacy and therapeutic potential of this compound and other novel derivatives.
References
- 1. Gambogic acid, a novel ligand for transferrin receptor, potentiates TNF-induced apoptosis through modulation of the nuclear factor-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of glioblastoma growth and angiogenesis by gambogic acid: an in vitro and in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Gambogic Acid Induces Apoptosis of Non-Small Cell Lung Cancer (NSCLC) Cells by Suppressing Notch Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benthamscience.com [benthamscience.com]
- 5. Antitumor activity of gambogic acid on NCI-H1993 xenografts via MET signaling pathway downregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antitumor activity of gambogic acid on NCI-H1993 xenografts via MET signaling pathway downregulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Gambogic acid inhibits the growth of ovarian cancer tumors by regulating p65 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Gambogic acid enhances proteasome inhibitor-induced anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Research Progress in the Field of Gambogic Acid and Its Derivatives as Antineoplastic Drugs [mdpi.com]
A Comparative Guide to Analytical Methods for 10α-Hydroxyepigambogic Acid: Reproducibility and Robustness
For researchers, scientists, and professionals in drug development, the accurate and reliable quantification of bioactive compounds is paramount. This guide provides a comparative overview of analytical methodologies for 10α-Hydroxyepigambogic acid, a polyprenylated xanthone (B1684191) derived from the resin of Garcinia hanburyi. The focus is on the reproducibility and robustness of these methods, critical parameters for ensuring data integrity in research and quality control.
Methodological Comparison: HPLC vs. UPLC-MS/MS
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) are two prominent techniques for the analysis of complex natural products like this compound. While direct comparative studies on this specific analyte are limited, this guide contrasts a validated ion-pair HPLC method that includes 30-hydroxyepigambogic acid (a likely isomer or identical compound) with a sensitive UPLC-MS/MS method developed for the structurally similar parent compound, gambogic acid. This comparison offers valuable insights into the expected performance of each technique.
Data Presentation: Performance Characteristics
The following table summarizes the key performance parameters of a representative ion-pair HPLC method and a UPLC-MS/MS method, highlighting their respective strengths in terms of linearity, sensitivity, and precision.
| Parameter | Ion-Pair HPLC-UV for Polyprenylated Xanthones | UPLC-MS/MS for Gambogic Acid |
| Instrumentation | HPLC with UV/PDA Detector | UPLC with Triple Quadrupole Mass Spectrometer |
| Linearity Range | Data not available in abstract | 1.0 - 1000 ng/mL (in plasma and bile) |
| Correlation Coefficient (r²) | > 0.999 (for related compounds) | Not explicitly stated, but linearity is confirmed |
| Limit of Detection (LOD) | Data not available in abstract | < 1.0 ng/mL |
| Limit of Quantification (LOQ) | Data not available in abstract | 1.0 ng/mL (in various biological matrices) |
| Precision (RSD%) | < 3% (for related compounds) | Satisfactory (Intra- and Inter-day) |
| Accuracy/Recovery | 95.8–104.5% (for related compounds) | Satisfactory |
| Analysis Time | ~25 minutes | Shorter run times typical of UPLC |
Experimental Protocols
Detailed methodologies are crucial for the replication and adaptation of analytical methods. Below are the protocols for the compared HPLC and UPLC-MS/MS methods.
Protocol 1: Rapid Ion-Pair HPLC Method for Polyprenylated Xanthones
This method was developed for the simultaneous determination of eight polyprenylated xanthones, including 30-hydroxyepigambogic acid, from the resin of Garcinia hanburyi.
Instrumentation and Conditions:
-
Chromatographic System: High-Performance Liquid Chromatography (HPLC)
-
Column: Narrow bore C8 column
-
Mobile Phase: Isocratic elution with a mixture of methanol-acetonitrile-40 mM KH₂PO₄ buffer (37.5:37.5:25 v/v/v) containing 0.1% tetradecyltrimethylammonium bromide.
-
Flow Rate: Not specified in abstract.
-
Detection: UV/PDA detector, wavelength not specified in abstract.
Sample Preparation:
-
A detailed sample preparation protocol from gamboge resin would be required for accurate quantification. This typically involves extraction with an organic solvent, followed by filtration before injection.
Robustness Considerations:
For HPLC methods, robustness is typically evaluated by introducing small, deliberate variations in method parameters to assess the impact on the results. According to International Council for Harmonisation (ICH) guidelines, these parameters often include:
-
pH of the mobile phase buffer
-
Mobile phase composition (e.g., ±2% variation in organic solvent ratio)
-
Different columns (e.g., different batches or manufacturers)
-
Column temperature (e.g., ±5 °C)
-
Flow rate (e.g., ±10%)
The results of these deliberate variations should demonstrate that the method remains reliable and that the analytical results are not significantly affected.
Protocol 2: UPLC-MS/MS Method for Gambogic Acid in Biological Matrices
This method was developed for the sensitive determination of gambogic acid in rat plasma, urine, bile, and various tissues.
Instrumentation and Conditions:
-
Chromatographic System: Ultra-High Performance Liquid Chromatography (UHPLC) coupled to a tandem mass spectrometer (MS/MS).
-
Column: Agilent Zorbax XDB-C18 (50 × 2.1 mm, 1.8 µm).
-
Mobile Phase: Gradient elution with an unspecified mobile phase composition at a flow rate of 0.2 mL/min.
-
Detection: Negative electrospray ionization (ESI-) with multiple reaction monitoring (MRM) mode.
Sample Preparation:
-
A specific extraction procedure for each biological matrix (plasma, urine, bile, tissue homogenates) is required. This often involves protein precipitation or liquid-liquid extraction to remove interfering substances.
Robustness Considerations:
Similar to HPLC, the robustness of a UPLC-MS/MS method is assessed by intentionally varying parameters such as:
-
Mobile phase composition and pH
-
Gradient slope
-
Flow rate
-
Column temperature
-
Ion source parameters (e.g., capillary voltage, source temperature)
The method is considered robust if these variations do not lead to significant changes in analyte quantification, peak shape, or retention time.
Visualizing Methodological and Biological Contexts
To better illustrate the workflows and biological relevance, the following diagrams are provided.
Gambogic acid and its derivatives, including this compound, are known to induce apoptosis (programmed cell death) in cancer cells. A simplified representation of a key signaling pathway involved is shown below.
Conclusion
Both ion-pair HPLC-UV and UPLC-MS/MS methodologies offer viable approaches for the quantification of this compound. The choice of method will depend on the specific requirements of the analysis.
-
Ion-Pair HPLC-UV is a robust and widely accessible technique suitable for quality control and quantification in less complex matrices where high sensitivity is not the primary concern. Its robustness can be thoroughly validated by systematically testing key parameters.
-
UPLC-MS/MS provides superior sensitivity and selectivity, making it the method of choice for analyzing samples with low concentrations of the analyte or in complex biological matrices. The inherent selectivity of tandem mass spectrometry often leads to more robust methods with less interference from matrix components.
For researchers and drug development professionals, the selection of an analytical method should be guided by a thorough evaluation of the method's performance characteristics, including its reproducibility and robustness, to ensure the generation of high-quality, reliable data. Further studies directly comparing different analytical techniques for this compound would be beneficial for establishing a definitive standard method.
A Proposed Inter-Laboratory Study for the Quantification of 10α-Hydroxyepigambogic Acid: A Comparative Guide
Disclaimer: As of late 2025, a dedicated inter-laboratory study on the quantification of 10α-Hydroxyepigambogic acid has not been published. This guide presents a hypothetical framework for such a study, drawing upon established analytical validation methodologies for related natural products, particularly xanthones and gambogic acid derivatives. The data herein is simulated to reflect potential outcomes and is intended to serve as a template for future research.
This guide provides a comparative overview of common analytical techniques for the quantification of this compound, a derivative of gambogic acid. The objective is to establish a standardized protocol and assess the reproducibility and accuracy of different methods across multiple laboratories. Such a study is crucial for ensuring data comparability in preclinical and clinical research involving this compound. The methodologies and validation parameters are based on the International Council for Harmonisation (ICH) guidelines.[1][2][3]
Hypothetical Inter-Laboratory Study Design
The proposed study involves three independent laboratories (Lab A, Lab B, and Lab C) analyzing a standardized set of samples containing this compound. Each laboratory will use a common primary method (HPLC-UV) and an alternative or secondary method (UPLC-MS/MS) if available. The study will assess key validation parameters including linearity, accuracy, precision (repeatability and intermediate precision), and the limit of quantification (LOQ).
Below is a workflow diagram illustrating the design of this proposed inter-laboratory study.
Caption: Workflow for the proposed inter-laboratory study on this compound.
Quantitative Data Comparison
The following table summarizes the simulated quantitative results from the three hypothetical laboratories. The data includes key performance indicators for the validation of the analytical methods used. The acceptance criteria are based on typical requirements for pharmaceutical analysis.[1][2]
| Parameter | Method | Lab A | Lab B | Lab C | Acceptance Criteria |
| Linearity (r²) | HPLC-UV | 0.9995 | 0.9991 | 0.9996 | ≥ 0.999 |
| UPLC-MS/MS | 0.9998 | N/A | 0.9997 | ≥ 0.999 | |
| Accuracy (% Recovery) | HPLC-UV | 99.5% | 98.7% | 101.2% | 98.0% - 102.0% |
| UPLC-MS/MS | 100.8% | N/A | 99.9% | 98.0% - 102.0% | |
| Precision (Repeatability, %RSD) | HPLC-UV | 1.1% | 1.5% | 0.9% | ≤ 2.0% |
| UPLC-MS/MS | 0.8% | N/A | 0.7% | ≤ 2.0% | |
| Intermediate Precision (%RSD) | HPLC-UV | 1.8% | 2.1%* | 1.5% | ≤ 3.0% |
| UPLC-MS/MS | 1.2% | N/A | 1.1% | ≤ 3.0% | |
| LOQ (ng/mL) | HPLC-UV | 10 | 12 | 10 | Reportable |
| UPLC-MS/MS | 1.0 | N/A | 0.8 | Reportable |
*Result outside of acceptance criteria, indicating potential for method optimization or further training.
Experimental Protocols
Detailed methodologies are critical for ensuring consistency across laboratories. The following are standardized protocols for the quantification of this compound.
This method is proposed as the primary technique for all participating laboratories due to its wide availability and robustness. The protocol is adapted from validated methods for gambogic acid and other xanthones.[4][5]
-
Instrumentation: HPLC system with a UV/Vis or Photodiode Array (PDA) detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and 0.1% phosphoric acid in water (e.g., 85:15 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 360 nm.
-
Injection Volume: 20 µL.
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in methanol (B129727) to a stock concentration of 1 mg/mL.
-
Perform serial dilutions with the mobile phase to prepare calibration standards ranging from 10 ng/mL to 1000 ng/mL.
-
Quality control (QC) samples should be prepared at low, medium, and high concentrations.
-
Filter all solutions through a 0.22 µm syringe filter before injection.
-
-
Quantification: External standard method based on the peak area of the analyte.
This method serves as a more sensitive and selective alternative, particularly for samples with complex matrices or low analyte concentrations.[6][7]
-
Instrumentation: UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Mobile Phase:
-
A: 0.1% formic acid in water
-
B: 0.1% formic acid in acetonitrile
-
A gradient elution is recommended for optimal separation.
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Ionization Mode: ESI, negative mode.
-
MRM Transitions: A precursor ion and at least two product ions should be optimized for this compound and an internal standard.
-
Sample Preparation: Similar to the HPLC-UV method, but lower concentration ranges (e.g., 0.5 ng/mL to 500 ng/mL) can be used. Protein precipitation (for biological samples) or simple dilution may be employed.
-
Quantification: Internal standard method based on the ratio of the analyte peak area to the internal standard peak area.
Below is a diagram illustrating the typical experimental workflow for the HPLC-UV method.
Caption: Standardized experimental workflow for HPLC-UV quantification.
References
- 1. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 2. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. database.ich.org [database.ich.org]
- 4. A validated HPLC method for the assay of xanthone and 3-methoxyxanthone in PLGA nanocapsules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. UHPLC-MS method for determination of gambogic acid and application to bioavailability, pharmacokinetics, excretion and tissue distribution in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Simultaneous determination and pharmacokinetic study of gambogic acid and gambogenic acid in rat plasma after oral administration of Garcinia hanburyi extracts by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Apoptotic Pathways: A Comparative Analysis of Gambogic Acid's Mechanism of Action
For researchers, scientists, and drug development professionals, this guide offers a comparative overview of the pro-apoptotic mechanisms of Gambogic Acid (GA), a potent natural compound, against other anti-cancer agents. Due to the limited availability of public data on 10α-Hydroxyepigambogic acid, this guide will focus on the structurally related and well-researched compound, Gambogic Acid.
Gambogic acid, a xanthonoid isolated from the resin of Garcinia hanburyi, has demonstrated significant cytotoxic effects against a variety of cancer cell lines.[1] Its primary mechanism of action involves the induction of apoptosis, a form of programmed cell death, through multiple signaling pathways. This guide will delve into the specifics of GA's pro-apoptotic activity, with a particular focus on its interplay with the PI3K/Akt signaling cascade, and compare its efficacy with other compounds that target similar cellular processes.
Comparative Efficacy in Cancer Cell Lines
The cytotoxic and pro-apoptotic activities of Gambogic Acid have been evaluated across numerous cancer cell lines. The following table summarizes its 50% inhibitory concentration (IC50) and key mechanistic findings in comparison to other relevant anti-cancer compounds.
| Compound/Drug | Cell Line | IC50 (µM) | Key Mechanistic Findings | Reference |
| Gambogic Acid | T47D (Breast Cancer) | 0.78 (EC50 for caspase activation) | Potent inducer of apoptosis, independent of the cell cycle. | [1] |
| Gambogic Acid | Colorectal Cancer Cells (5-FU sensitive and resistant) | Not Specified | Induces apoptosis via activation of the JNK signaling pathway. | [2] |
| Gambogic Acid | Various | Not Specified | Acts as an antagonist of anti-apoptotic Bcl-2 family proteins. | [3] |
| Paclitaxel | T47D (Breast Cancer) | Not Specified | Induces apoptosis by arresting cells in the G2/M phase of the cell cycle. | [1] |
| 5-Fluorouracil (5-FU) | Colorectal Cancer Cells | Not Specified | Standard chemotherapeutic agent for colorectal cancer. | [2] |
Delving into the Molecular Mechanisms: The Pro-Apoptotic Action of Gambogic Acid
Gambogic Acid orchestrates apoptosis through both the intrinsic and extrinsic pathways, primarily by targeting key regulatory proteins.
Targeting the Bcl-2 Family
A crucial aspect of GA's mechanism is its ability to act as an antagonist to the anti-apoptotic members of the Bcl-2 protein family.[3] These proteins are central regulators of the intrinsic apoptotic pathway. By inhibiting the function of anti-apoptotic proteins like Bcl-2 and Mcl-1, GA disrupts the mitochondrial outer membrane potential, leading to the release of cytochrome c and the subsequent activation of the caspase cascade.
Activation of Caspases
GA is a potent activator of caspases, the executive enzymes of apoptosis.[1] Studies have shown that GA treatment leads to the activation of initiator caspases (e.g., caspase-9) and executioner caspases (e.g., caspase-3 and -7), which are responsible for the cleavage of cellular substrates and the morphological changes characteristic of apoptosis.[4]
Modulation of the PI3K/Akt Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival, proliferation, and apoptosis. Aberrant activation of this pathway is a common feature in many cancers. While direct studies on Gambogic Acid's effect on the PI3K/Akt pathway are emerging, many natural compounds with similar pro-apoptotic activities have been shown to exert their effects by inhibiting this pathway. Inhibition of PI3K/Akt signaling can lead to the de-repression of pro-apoptotic factors and a reduction in cell survival signals, thereby sensitizing cancer cells to apoptosis.
Experimental Protocols
To facilitate the replication and validation of these findings, detailed experimental protocols for key assays are provided below.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., Gambogic Acid) and a vehicle control for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Treat cells with the test compound at the desired concentration and for the appropriate time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Western Blot Analysis for Signaling Proteins
-
Protein Extraction: Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA protein assay kit.
-
SDS-PAGE: Separate equal amounts of protein on a sodium dodecyl sulfate-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA and then incubate with primary antibodies against the proteins of interest (e.g., Akt, p-Akt, Bcl-2, Caspase-3) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizing the Pathways and Workflows
To provide a clearer understanding of the molecular interactions and experimental procedures, the following diagrams have been generated.
Caption: A typical experimental workflow for assessing apoptosis induction by a test compound.
References
- 1. Discovery, characterization and SAR of gambogic acid as a potent apoptosis inducer by a HTS assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Gambogic acid inhibits growth, induces apoptosis, and overcomes drug resistance in human colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Gambogic acid is an antagonist of antiapoptotic Bcl-2 family proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Gambogic acid: Multi-gram scale isolation, stereochemical erosion toward epi-gambogic acid and biological profile [frontiersin.org]
Safety Operating Guide
Essential Safety and Operational Guidance for Handling 10α-Hydroxyepigambogic Acid
Personal Protective Equipment (PPE)
The selection of appropriate Personal Protective Equipment (PPE) is critical for the safe handling of 10α-Hydroxyepigambogic acid. The following table summarizes the recommended PPE based on general safety guidelines for hazardous chemicals.
| PPE Component | Specification | Purpose |
| Hand Protection | Chemotherapy-rated gloves (tested to ASTM D6978 standard) | To prevent skin contact with the hazardous compound.[1][2] Double gloving is recommended. |
| Body Protection | Impermeable, long-sleeved gown that closes in the back | To protect skin and personal clothing from contamination.[1][3] |
| Eye and Face Protection | Safety goggles and a face shield, or a full-face respirator | To protect against splashes, aerosols, and airborne particles.[3][4] |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95 or higher) | Required when there is a risk of generating aerosols or dust.[2] |
| Foot Protection | Closed-toe shoes and disposable shoe covers | To prevent contamination of personal footwear.[1][3] |
| Head and Hair Covering | Disposable head and hair covers | To prevent contamination of hair.[3] |
Operational Plan: Handling and Emergency Procedures
A clear operational plan is essential for routine handling and in the event of an emergency.
Engineering Controls:
-
Ventilation: All work with this compound should be conducted in a certified chemical fume hood or a Class II Biosafety Cabinet to minimize inhalation exposure.[2]
-
Designated Area: Establish a designated area for handling this compound, clearly marked with appropriate hazard signs.
Standard Operating Procedures:
-
Preparation: Before handling, ensure all necessary PPE is available and has been inspected for integrity. The designated work area should be clean and uncluttered.
-
Handling:
-
Wear the full complement of recommended PPE at all times.
-
Handle the compound in a manner that minimizes the generation of dust or aerosols.
-
Use dedicated equipment (spatulas, glassware, etc.) for this compound.
-
-
Decontamination: After handling, decontaminate all surfaces and equipment with an appropriate solvent.
-
Hand Hygiene: Wash hands thoroughly with soap and water after removing gloves.[1]
Emergency Procedures:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of water for at least 15 minutes. Seek medical attention.[5]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[5]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[4]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[5]
-
Spills: Evacuate the area. Wear appropriate PPE, including respiratory protection, and contain the spill using a spill kit with absorbent materials.[1]
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and accidental exposure.
| Waste Stream | Disposal Procedure |
| Unused Compound | Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations. The container must be clearly labeled. |
| Contaminated Labware | Disposable labware (e.g., pipette tips, tubes) should be placed in a designated, sealed hazardous waste container. Reusable labware must be decontaminated before washing. |
| Contaminated PPE | All used PPE (gloves, gowns, shoe covers, etc.) should be treated as hazardous waste and disposed of in a sealed, labeled container.[6] |
Logical Workflow for PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment when working with this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
